Product packaging for 5-Aminothiophene-3-carboxylic acid(Cat. No.:CAS No. 116539-01-6)

5-Aminothiophene-3-carboxylic acid

Cat. No.: B054849
CAS No.: 116539-01-6
M. Wt: 143.17 g/mol
InChI Key: GDCXAVLSIKFZMY-UHFFFAOYSA-N
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Description

5-Aminothiophene-3-carboxylic acid is a highly versatile and valuable heterocyclic building block in organic synthesis and medicinal chemistry research. This multifunctional scaffold incorporates both an electron-rich aminothiophene core and a carboxylic acid functional group, making it a privileged structure for the design and synthesis of novel compounds. Its primary research value lies in its application as a key precursor in the construction of more complex molecular architectures, particularly in the development of potential pharmaceutical agents. Researchers utilize this compound extensively in palladium-catalyzed cross-coupling reactions, amide bond formation, and as a core template for libraries of small molecules targeting various biological pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO2S B054849 5-Aminothiophene-3-carboxylic acid CAS No. 116539-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCXAVLSIKFZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527622
Record name 5-Aminothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116539-01-6
Record name 5-Aminothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Aminothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminothiophene-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its unique structural features, including the thiophene core and the strategically positioned amino and carboxylic acid functional groups, make it a valuable scaffold for the synthesis of a wide range of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound can be approached through several key strategies. The most prominent and versatile method involves a multi-step sequence starting from a readily available thiophene derivative, typically involving nitration followed by reduction. An alternative, convergent approach is the Gewald reaction, which allows for the one-pot synthesis of substituted 2-aminothiophenes that can potentially be further functionalized to the desired product.

Route 1: Nitration and Subsequent Reduction of a Thiophene Precursor

This is a robust and widely applicable method for introducing the amino group at the C5 position of the thiophene ring. The general workflow for this synthetic pathway is outlined below.

Start Thiophene-3-carboxylic acid derivative Nitration Nitration Start->Nitration NitroThiophene 5-Nitrothiophene-3-carboxylic acid derivative Nitration->NitroThiophene Reduction Reduction NitroThiophene->Reduction AminoThiopheneEster This compound ester Reduction->AminoThiopheneEster Hydrolysis Hydrolysis AminoThiopheneEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Synthetic workflow for this compound via nitration and reduction.

1. Nitration of the Thiophene Ring:

The first step involves the electrophilic nitration of a suitable thiophene-3-carboxylic acid derivative. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent side reactions.

Experimental Protocol: Synthesis of 5-Nitrothiophene-3-carboxylic Acid

  • Materials: Thiophene-3-carboxaldehyde, fuming nitric acid, concentrated sulfuric acid, ice.

  • Procedure: A solution of thiophene-3-carboxaldehyde (1 equivalent) in concentrated sulfuric acid is cooled in an ice-salt bath. A mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford 5-nitrothiophene-2-carboxaldehyde. This intermediate is then oxidized to the corresponding carboxylic acid.[1][2]

  • Oxidation to Carboxylic Acid: The 5-nitrothiophene-2-carboxaldehyde (1 equivalent) is dissolved in a suitable solvent like dioxane. Sulfamic acid (1.2 equivalents) is added, and the mixture is cooled to 0 °C. An aqueous solution of sodium chlorite (2 equivalents) is then added slowly. The reaction is stirred at room temperature for 2 hours. After an acidic workup, the product, 5-nitrothiophene-2-carboxylic acid, is extracted with an organic solvent and purified.[1]

Quantitative Data for Nitration and Oxidation:

StepStarting MaterialReagentsTemperature (°C)Reaction TimeYield (%)
NitrationThiophene-3-carboxaldehydeHNO₃, H₂SO₄< 1030 min~60-70
Oxidation5-Nitrothiophene-2-carboxaldehydeNaClO₂, Sulfamic acid, Dioxane0 to RT2 h~98

2. Reduction of the Nitro Group:

The nitro group of the 5-nitrothiophene-3-carboxylic acid derivative is then reduced to the corresponding amino group. Various reducing agents can be employed for this transformation, with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid being a common and effective choice.

Experimental Protocol: Reduction of 5-Nitrothiophene-3-carboxylic Acid

  • Materials: 5-Nitrothiophene-3-carboxylic acid derivative, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol.

  • Procedure: A mixture of the 5-nitrothiophene-3-carboxylic acid derivative (1 equivalent) and tin(II) chloride dihydrate (3-5 equivalents) in ethanol is prepared. Concentrated hydrochloric acid is added, and the mixture is heated to reflux for several hours (typically 2-4 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the pH is adjusted with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the tin salts. The product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.[3]

Quantitative Data for Reduction:

Starting MaterialReducing AgentSolventTemperatureReaction TimeYield (%)
5-Nitrothiophene-3-carboxylic acid esterSnCl₂·2H₂O, HClEthanolReflux2-4 h~70-80

3. Hydrolysis of the Ester (if applicable):

If the starting material was an ester derivative, the final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by heating the ester in the presence of a base such as sodium hydroxide or potassium hydroxide in a water/alcohol mixture, followed by acidification.

Experimental Protocol: Hydrolysis of Ethyl 5-Aminothiophene-3-carboxylate

  • Materials: Ethyl 5-aminothiophene-3-carboxylate, sodium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure: The ethyl ester (1 equivalent) is dissolved in a mixture of ethanol and water. Sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified with hydrochloric acid to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried.

Quantitative Data for Hydrolysis:

Starting MaterialReagentsSolventTemperatureReaction TimeYield (%)
Ethyl 5-aminothiophene-3-carboxylateNaOHEthanol/WaterReflux2-6 h>90
Route 2: The Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[4] While it does not directly yield the 5-amino isomer, it is a highly efficient method for constructing the thiophene ring and can be adapted to produce precursors for the target molecule. The general mechanism involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4]

Gewald_Mechanism cluster_start Starting Materials Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester α-Cyanoester Cyanoester->Knoevenagel Sulfur Sulfur (S₈) SulfurAddition Sulfur Addition Sulfur->SulfurAddition Base Base (e.g., Morpholine) Base->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Intermediate1->SulfurAddition ThiolateIntermediate Thiolate Intermediate SulfurAddition->ThiolateIntermediate Cyclization Intramolecular Cyclization ThiolateIntermediate->Cyclization ThiopheneIntermediate Substituted Tetrahydrothiophene Cyclization->ThiopheneIntermediate Tautomerization Tautomerization & Aromatization ThiopheneIntermediate->Tautomerization FinalProduct 2-Aminothiophene Tautomerization->FinalProduct

Caption: Generalized mechanism of the Gewald reaction for 2-aminothiophene synthesis.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

  • Materials: Acetone, ethyl cyanoacetate, elemental sulfur, diethylamine, ethanol.

  • Procedure: A mixture of acetone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol is added to a solution of elemental sulfur (1 equivalent) and diethylamine (1 equivalent) in absolute ethanol. The reaction mixture is stirred at 50 °C for 3 hours. The completion of the reaction is monitored by TLC. The mixture is then quenched with ice-cold water and extracted with ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[5]

Quantitative Data for a Representative Gewald Reaction:

Ketoneα-CyanoesterBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
AcetoneEthyl cyanoacetateDiethylamineEthanol50385

Adaptation for this compound Synthesis:

While the standard Gewald reaction yields 2-aminothiophenes, modifications to the starting materials can potentially lead to different substitution patterns. However, a direct one-pot synthesis of this compound via the Gewald reaction is not well-established. The primary utility of the Gewald reaction in this context is the synthesis of highly functionalized thiophenes that could undergo subsequent transformations to achieve the desired 3,5-disubstitution pattern.

Conclusion

The synthesis of this compound is a key process for accessing a versatile building block in drug discovery and materials science. The most reliable and well-documented synthetic route involves the nitration of a thiophene-3-carboxylic acid derivative, followed by the reduction of the nitro group to an amine. This multi-step approach offers good control over regioselectivity and generally provides high yields. The Gewald reaction, while a powerful tool for thiophene synthesis, is primarily suited for the preparation of 2-aminothiophenes and would require further synthetic modifications to yield the target 5-amino isomer. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this compound and its derivatives for their specific applications.

References

Spectroscopic Profile of 5-Aminothiophene-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Aminothiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural motifs present in various biologically active molecules. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Spectroscopic Data

The structural formula of this compound is presented below, with atoms numbered for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound in a typical deuterated solvent like DMSO-d₆ are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.5Singlet (broad)1HCOOH
~7.5Singlet1HH-2
~6.5Singlet1HH-4
~5.0Singlet (broad)2HNH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Atom
~165C=O
~160C-5
~130C-2
~125C-3
~110C-4
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are presented in Table 3.[1][2][3][4]

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium-Strong, BroadN-H stretching (amine)
3300-2500Strong, Very BroadO-H stretching (carboxylic acid)
~3100Weak-MediumC-H stretching (aromatic)
~1680StrongC=O stretching (carboxylic acid)
~1620MediumN-H bending (amine)
1600-1450Medium-WeakC=C stretching (thiophene ring)[3]
1320-1210MediumC-O stretching (carboxylic acid)[5]
~900Medium, BroadO-H bending (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 157.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺).

Plausible Fragmentation Pattern:

The primary fragmentation is expected to involve the loss of the carboxylic acid group and cleavage of the thiophene ring.

  • M⁺ at m/z = 157: The molecular ion.

  • m/z = 112: Loss of the carboxyl group (-COOH, 45 Da).[6]

  • m/z = 84: Further fragmentation of the thiophene ring.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000 to 400 cm⁻¹.

  • Data Acquisition: Record the spectrum by acquiring a number of co-added scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.[4]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[2][3]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for obtaining fragmentation patterns of small organic molecules.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.[6][7]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Structure Confirmation and Functional Group Analysis NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of 5-Aminothiophene-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Aminothiophene-3-carboxylic acid in organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility information inferred from related compounds and established chemical principles. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility values in their laboratories.

Predicted Solubility of this compound

Based on the structure of this compound, which contains both a polar carboxylic acid group and an amino group, as well as a thiophene ring, its solubility is expected to be highest in polar organic solvents. The presence of functional groups capable of hydrogen bonding suggests that polar protic solvents would be particularly effective.

Likely Suitable Solvents:

  • Polar Protic Solvents: Methanol, ethanol, and acetic acid are likely to be effective solvents due to their ability to engage in hydrogen bonding with the carboxylic acid and amino groups of the solute. A patent for a related compound mentions recrystallization from 50% acetic acid or methanol, supporting this prediction.

  • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also expected to be good solvents, particularly at elevated temperatures.

  • Moderately Polar Solvents: Dichloromethane and chloroform may dissolve this compound to some extent, as indicated by the solubility of the related 2-Aminothiophene-3-carboxylic acid in these solvents.

Likely Poor Solvents:

  • Nonpolar Solvents: Hexane, toluene, and diethyl ether are unlikely to be effective solvents for this polar compound.

It is important to note that these are predictions based on chemical structure and data from analogous compounds. Experimental verification is crucial for determining the precise solubility in any given solvent.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe common methods for determining the solubility of a solid compound in an organic solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant-temperature bath or shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the solid to settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the sampled solution using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve must be prepared using standard solutions of known concentrations.

    • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

    • Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is simpler but may be less accurate.

  • Data Reporting: Express the solubility as a concentration (e.g., g/L, mg/mL, or mol/L) at the specified temperature.

High-Throughput Screening (HTS) Method

For rapid screening of multiple solvents, a smaller-scale, high-throughput approach can be employed.

Methodology:

  • Dispensing: Use an automated liquid handling system to dispense a known amount of solid this compound into the wells of a microplate.

  • Solvent Addition: Add a known volume of each test solvent to the respective wells.

  • Mixing and Incubation: Seal the plate and place it on a plate shaker at a controlled temperature for a set period to facilitate dissolution.

  • Analysis: After incubation, analyze the concentration of the dissolved compound in each well. This can be done by measuring turbidity to estimate the amount of undissolved solid or by taking aliquots for analysis by HPLC or UV-Vis spectroscopy.

Data Presentation

While specific quantitative data for this compound is not available in the reviewed literature, the results from the experimental protocols described above should be presented in a clear and structured format for easy comparison.

Table 1: Example of Solubility Data Presentation

Organic SolventTemperature (°C)Solubility (g/L)Method Used
Methanol25Experimental ValueIsothermal Shake-Flask
Ethanol25Experimental ValueIsothermal Shake-Flask
Acetonitrile25Experimental ValueIsothermal Shake-Flask
Dichloromethane25Experimental ValueIsothermal Shake-Flask
Toluene25Experimental ValueIsothermal Shake-Flask

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid B Add known volume of solvent A->B C Seal and agitate at constant temperature A->C D Settle or centrifuge C->D E Filter and sample supernatant D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Report Solubility Data

Caption: Experimental workflow for solubility determination.

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] Small molecule kinase inhibitors have emerged as a significant class of drugs in modern medicine.[2] The 2-aminothiophene-3-carboxamide scaffold has been identified as a versatile starting point for the development of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of various kinase inhibitors using 5-aminothiophene-3-carboxylic acid and its derivatives as a core structural motif.

The primary route to substituted 2-aminothiophenes is the Gewald reaction, a multi-component condensation that offers a straightforward method for creating the thiophene ring system.[3][4] This approach allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.[5]

Featured Kinase Inhibitor Classes

This document focuses on the synthesis of inhibitors targeting several key kinases implicated in cancer and other diseases:

  • c-Jun N-terminal Kinase (JNK): JNKs are stress-activated protein kinases involved in apoptosis, inflammation, and neurodegenerative diseases.[5]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose overexpression or mutation is a driving factor in several cancers.[6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are among the most common in acute myeloid leukemia (AML), making it a critical therapeutic target.[9]

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from the 2-aminothiophene-3-carboxamide scaffold.

Table 1: JNK Inhibitory Activity of Thiophene-3-carboxamide Derivatives [5]

Compound IDModificationsJNK1 IC50 (µM)
1 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)26.0
3 Phenyl ring instead of thiophene> 100
5a 3-carboxylic acid instead of 3-carboxamide> 100
5b 3-carboxylate instead of 3-carboxamide> 100
5c 3-cyano instead of 3-carboxamide> 100
26 2-chloro substitution on the benzene ring1.4
27 3-chloro substitution on the benzene ring2.6
29 2-fluoro substitution on the benzene ring8.3
30 3-fluoro substitution on the benzene ring9.4
31 4-fluoro substitution on the benzene ring5.1

Table 2: EGFR Inhibitory Activity of Thiophene-based Derivatives

Compound IDCell LineEGFR IC50 (nM)HER2 IC50 (nM)Reference
21a -0.470.14[10]
16e -94.44-[6]

Table 3: VEGFR-2 Inhibitory Activity of Thiophene-3-carboxamide Derivatives

Compound IDVEGFR-2 IC50 (µM)Reference
14d 0.1911[7]
5 0.59[11]
21 1.29[11]
32 0.80[12]
33 0.57[12]
43 0.02638[12]
44 0.04467[12]

Table 4: FLT3 Inhibitory Activity of Thiophene-based and Other Derivatives

Compound IDFLT3 IC50 (nM)Cell Line (AML)Cell Line IC50 (nM)Reference
50 0.213MV4-1116.1[9]
8t 0.089MV4-111.22[13]
Quizartinib -MOLM-130.62[14]
Quizartinib -MOLM-140.38[14]
Quizartinib -MV4-110.31[14]
Sorafenib 69.3 ng/mL--[15]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aminothiophene-3-carboxylate Core via Gewald Reaction

This protocol describes a general method for the synthesis of the 2-aminothiophene-3-carboxylate scaffold, a key intermediate for various kinase inhibitors, based on the Gewald reaction.[1][2][16]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester α-Cyanoester Cyanoester->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Base Base (e.g., Diethylamine) Base->Knoevenagel catalyst Knoevenagel->Sulfur_Addition Tautomerization Tautomerization Sulfur_Addition->Tautomerization Product 2-Aminothiophene-3-carboxylate Tautomerization->Product G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Thiophene 2-Aminothiophene-3-carboxamide AmideCoupling Amide Coupling Thiophene->AmideCoupling ArylAceticAcid 2-Aryl Acetic Acid ArylAceticAcid->AmideCoupling Coupling Coupling Agents (EDC, HOBt) Coupling->AmideCoupling activates acid Base Base (DIEA) Base->AmideCoupling catalyst Product 2-Acylaminothiophene-3-carboxamide (JNK Inhibitor) AmideCoupling->Product G Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS Ras Dimerization->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF_MEK_ERK Raf-MEK-ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis RAF_MEK_ERK->Angiogenesis G FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

References

The Role of 5-Aminothiophene-3-carboxylic Acid in the Synthesis of Novel Anti-inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Among its derivatives, 5-aminothiophene-3-carboxylic acid and its esters are versatile starting materials for the synthesis of potent anti-inflammatory agents. These compounds often target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), offering therapeutic potential for a range of inflammatory conditions. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-inflammatory agents derived from this compound.

I. Synthetic Pathways: The Gewald Reaction

A cornerstone in the synthesis of 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component reaction that efficiently constructs the thiophene ring.[1][2][3] This method is widely employed to produce precursors for anti-inflammatory drug candidates.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carboxylic Acid Ethyl Ester

This protocol describes a typical Gewald reaction for the synthesis of a 2-aminothiophene derivative, a common precursor for further elaboration into anti-inflammatory compounds.[4]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like triethylamine)[5]

  • Ethanol

  • Ice bath

  • Rotary evaporator

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine equimolar amounts of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • To this mixture, add a catalytic amount of morpholine. The reaction is often exothermic, so it is crucial to control the temperature by placing the flask in an ice bath.[4]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within a few hours), remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the resulting residue with diethyl ether to isolate the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

G cluster_0 Gewald Reaction Workflow start Start: Combine Reactants (Ketone/Aldehyde, α-cyanoester, Sulfur) add_base Add Base (e.g., Morpholine) start->add_base reaction Stir at Room Temperature (Exothermic, control with ice bath) add_base->reaction evaporation Solvent Evaporation reaction->evaporation extraction Extraction with Ether evaporation->extraction purification Purification (Recrystallization/Chromatography) extraction->purification end End: 2-Aminothiophene Derivative purification->end

Figure 1: Workflow for the Gewald synthesis of 2-aminothiophene derivatives.

II. Mechanism of Anti-inflammatory Action

Many thiophene derivatives exert their anti-inflammatory effects by inhibiting COX and LOX enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.[6][7][8] Some derivatives have also been shown to activate the NRF2 pathway, which is involved in the antioxidant and anti-inflammatory response.[9][10]

Signaling Pathway of COX and LOX Inhibition

The inhibition of COX-1 and COX-2 enzymes by thiophene derivatives reduces the production of prostaglandins, thereby alleviating pain and inflammation.[6][7] Selective COX-2 inhibitors are particularly sought after as they are believed to have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[11][12][13][14] Similarly, inhibition of 5-LOX reduces the synthesis of leukotrienes, which are involved in various inflammatory processes.[7]

G cluster_1 Inflammatory Cascade and Inhibition cluster_cox COX Pathway cluster_lox LOX Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs inflammation_pain Inflammation, Pain, Fever pgs->inflammation_pain lts Leukotrienes lox->lts inflammation_allergy Inflammation, Allergic Reactions lts->inflammation_allergy thiophene 5-Aminothiophene-3-carboxylic acid derivatives thiophene->cox Inhibition thiophene->lox Inhibition

Figure 2: Inhibition of COX and LOX pathways by thiophene derivatives.

III. In Vivo Evaluation of Anti-inflammatory Activity

A standard and widely used preclinical model to assess the anti-inflammatory potential of novel compounds is the carrageenan-induced rat paw edema assay.[15][16][17][18][19] This model induces an acute and localized inflammatory response that can be quantified.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Animals:

  • Wistar albino rats of either sex (150-200 g).

  • Animals should be housed under standard laboratory conditions and fasted for 12-18 hours before the experiment with free access to water.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (derivatives of this compound)

  • Standard drug (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Divide the animals into groups (e.g., control, standard, and test groups with different doses of the synthesized compounds).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_2 In Vivo Anti-inflammatory Assay Workflow start Start: Animal Grouping and Fasting initial_measurement Measure Initial Paw Volume start->initial_measurement drug_admin Administer Test Compound, Standard, or Vehicle initial_measurement->drug_admin carrageenan_injection Inject Carrageenan into Paw drug_admin->carrageenan_injection paw_measurement Measure Paw Volume at Intervals (1h, 2h, 3h, 4h) carrageenan_injection->paw_measurement data_analysis Calculate % Inhibition of Edema paw_measurement->data_analysis end End: Determine Anti-inflammatory Activity data_analysis->end

Figure 3: Workflow for the carrageenan-induced rat paw edema assay.

IV. Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of various 2-aminothiophene analogs.

Table 1: In Vitro Anti-inflammatory Activity of 2-Aminothiophene Analogs

Compound% InhibitionIC50 (µM)Reference
161%121.47[4]
294%412[4]
330%323[4]
475%348[4]
571%422[4]
681%396[4]

Table 2: In Vitro COX Inhibition Data for a Selective Thiophene Derivative

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
VIIa-0.2967.24[11]
Celecoxib-0.4233.8[11]

Table 3: In Vivo Anti-inflammatory Activity of Thiophene Derivatives in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)Reference
Ibuprofen1068.4[20]
Compound 1c1072.1[20]

These data highlight the potential of this compound derivatives as a source of new anti-inflammatory agents. Further optimization of these scaffolds could lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Polymerization of 5-Aminothiophene-3-carboxylic Acid Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, polymerization, and characterization of materials derived from 5-aminothiophene-3-carboxylic acid and its derivatives. The resulting polymers, a subset of the polythiophene family, are of significant interest in materials science and drug development due to their unique electronic, optical, and biocompatible properties.

Introduction to Poly(this compound) Derivatives

Polythiophenes are a class of conducting polymers that have been extensively studied for their applications in various fields, including electronics, sensors, and biomedical devices. The incorporation of amino and carboxylic acid functional groups onto the thiophene monomer unit, specifically in this compound, offers several advantages:

  • Enhanced Solubility and Processability: The carboxylic acid group can be deprotonated to form a carboxylate salt, rendering the polymer water-soluble and easier to process.

  • Improved Biocompatibility: The presence of amino and carboxylic acid groups can enhance the biocompatibility of the polymer, making it suitable for biomedical applications.

  • Post-Polymerization Modification: The reactive amino and carboxylic acid functionalities provide sites for further chemical modifications, allowing for the fine-tuning of the polymer's properties.

  • Sensing Capabilities: These functional groups can act as recognition sites for various analytes, making the polymers suitable for sensor applications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic synthesis routes. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate (Example Derivative)

This protocol describes a representative synthesis of a this compound ester derivative.

Materials:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add morpholine (0.5 equivalents) to the mixture as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the final product, ethyl 2-amino-5-methylthiophene-3-carboxylate, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Polymerization of this compound Derivatives

The polymerization of this compound derivatives can be carried out via two primary methods: oxidative chemical polymerization and electrochemical polymerization. The choice of method depends on the desired properties of the final polymer, such as molecular weight, regioregularity, and film-forming ability.

Oxidative Chemical Polymerization

This method involves the use of a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), to induce polymerization. It is a versatile method for producing bulk quantities of the polymer.

Materials:

  • This compound derivative (monomer)

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform

  • Methanol

  • Ammonia solution

Procedure:

  • Dissolve the this compound derivative monomer in anhydrous chloroform under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flask, prepare a solution of anhydrous FeCl₃ (typically 2-4 equivalents per equivalent of monomer) in anhydrous chloroform.

  • Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The reaction mixture will typically change color, indicating the onset of polymerization.

  • Continue stirring at room temperature for 24 hours.

  • Precipitate the polymer by adding methanol to the reaction mixture.

  • Filter the polymer and wash it extensively with methanol to remove any unreacted monomer and residual oxidant.

  • To obtain the de-doped (neutral) form of the polymer, wash the polymer with an ammonia solution.

  • Finally, wash the polymer again with methanol and dry it under vacuum.

  • Characterize the resulting polymer using techniques such as FT-IR, UV-Vis spectroscopy, and cyclic voltammetry.

Electrochemical Polymerization

Electrochemical polymerization is a powerful technique for depositing thin, uniform films of the polymer onto a conductive substrate. This method allows for precise control over the film thickness and morphology.

Materials:

  • This compound derivative (monomer)

  • Acetonitrile (or other suitable organic solvent)

  • Supporting electrolyte (e.g., lithium perchlorate, LiClO₄)

  • Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

Procedure:

  • Prepare an electrolyte solution by dissolving the this compound derivative monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M LiClO₄) in acetonitrile.

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Perform electropolymerization by applying a constant potential (potentiostatic), a sweeping potential (potentiodynamic, using cyclic voltammetry), or a constant current (galvanostatic).

  • For potentiodynamic polymerization, cycle the potential between the monomer's oxidation potential and a lower potential for a set number of cycles. The growth of the polymer film can be monitored by the increase in the peak currents in the cyclic voltammogram.

  • After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.

  • The polymer film can then be characterized directly on the electrode surface using techniques like UV-Vis spectroscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM).

Characterization of Poly(this compound) Derivatives

A variety of analytical techniques are employed to characterize the structure, morphology, and properties of the synthesized polymers.

Technique Information Obtained
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirmation of polymerization by observing the disappearance of C-H bonds at the 2- and 5-positions of the thiophene ring and the appearance of characteristic polymer backbone vibrations.
UV-Vis Spectroscopy Determination of the π-π* transition energy, which provides information about the conjugation length of the polymer. A red shift in the absorption maximum compared to the monomer indicates successful polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the polymer's structure and regioregularity (head-to-tail vs. head-to-head/tail-to-tail linkages).
Cyclic Voltammetry (CV) Used to determine the oxidation and reduction potentials of the polymer, providing insights into its electronic properties and stability.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the soluble polymer.
Scanning Electron Microscopy (SEM) Visualization of the surface morphology of the polymer films.
Atomic Force Microscopy (AFM) Provides high-resolution imaging of the surface topography of the polymer films.
Four-Point Probe Method Measurement of the electrical conductivity of the polymer films.

Quantitative Data Summary

The following table summarizes typical quantitative data for polythiophene derivatives with functional groups similar to this compound. Note that the exact values will depend on the specific derivative, polymerization method, and processing conditions.

Property Typical Value Range Polymer Example
Number-Average Molecular Weight (Mn) 5,000 - 50,000 g/mol Poly(3-thiopheneacetic acid)
Polydispersity Index (PDI) 1.5 - 3.0Poly(3-thiopheneacetic acid)
UV-Vis Absorption Maximum (λmax) in solution 400 - 550 nmPoly(3-alkylthiophenes)
Electrochemical Band Gap 1.8 - 2.2 eVPoly(3-alkylthiophenes)
Electrical Conductivity (doped) 10⁻³ - 10² S/cmPoly(3,4-ethylenedioxythiophene)

Diagrams

Experimental Workflow

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Polymer Characterization Monomer_Synthesis Synthesis of 5-Aminothiophene- 3-carboxylic Acid Derivative Purification Purification (e.g., Column Chromatography) Monomer_Synthesis->Purification Characterization_Monomer Monomer Characterization (NMR, MS) Purification->Characterization_Monomer Oxidative Oxidative Chemical Polymerization Characterization_Monomer->Oxidative Electrochemical Electrochemical Polymerization Characterization_Monomer->Electrochemical Structural Structural Analysis (FT-IR, NMR) Oxidative->Structural Electrochemical->Structural Optical Optical Properties (UV-Vis) Structural->Optical Electrochemical_Char Electrochemical Properties (CV) Optical->Electrochemical_Char Morphological Morphology (SEM, AFM) Electrochemical_Char->Morphological Electrical Electrical Conductivity Morphological->Electrical

Caption: General workflow for the synthesis and characterization of poly(this compound) derivatives.

Application Pathways

application_pathways cluster_properties Key Properties cluster_applications Applications Polymer Poly(this compound) Derivatives Conductivity Electrical Conductivity Polymer->Conductivity Biocompatibility Biocompatibility Polymer->Biocompatibility Functional_Groups Reactive Functional Groups (-NH2, -COOH) Polymer->Functional_Groups Optical Optical Properties Polymer->Optical Biosensors Biosensors Conductivity->Biosensors Organic_Electronics Organic Electronics (OLEDs, Solar Cells) Conductivity->Organic_Electronics Drug_Delivery Drug Delivery Biocompatibility->Drug_Delivery Tissue_Engineering Tissue Engineering Biocompatibility->Tissue_Engineering Functional_Groups->Biosensors Analyte Recognition Functional_Groups->Drug_Delivery Drug Conjugation Optical->Biosensors Optical Readout Optical->Organic_Electronics

Caption: Relationship between the properties of poly(this compound) derivatives and their applications.

Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2-aminothiophene-3-carboxylic acid derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2] The core of this synthetic approach is the Gewald reaction, a versatile multi-component reaction that provides access to a wide array of polysubstituted 2-aminothiophenes.[2][3]

Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The 2-aminothiophene scaffold, in particular, serves as a crucial building block for the synthesis of various therapeutic agents and functional materials.[4][5]

Reaction Principle: The Gewald Three-Component Reaction

The microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives is typically achieved through the Gewald three-component reaction. This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[2][3]

The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2] This is followed by the addition of sulfur and subsequent cyclization to yield the final 2-aminothiophene product.[2] Microwave irradiation has been shown to significantly accelerate this reaction sequence.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophene-3-carboxylic acid derivatives, showcasing the impact of different substrates, bases, and solvents on reaction outcomes.

Table 1: Optimization of Reaction Conditions for a Model Reaction *

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1K₂CO₃DMF5030Low
2Cs₂CO₃DMF5030Low
3NaOHDMF5030Low
4Et₃NDMF5030Moderate
5DIEADMF5030Moderate
6DBUDMF5030Moderate
7PiperidineDMF5030High
8Pyrrolidine DMF 50 30 92
9KOtBuDMF5030Moderate
10NaOtBuDMF5030Moderate
11PyrrolidineDMSO5030High
12PyrrolidineEtOH5030High
13Pyrrolidinei-PrOH5030Moderate
14PyrrolidineTHF5030Low
15PyrrolidineDioxane5030Low
16PyrrolidineDCM5030Low
17PyrrolidineNMP5030High
18PyrrolidineToluene5030Low
19PyrrolidineMeCN5030Moderate
20PyrrolidineDMF253092
21Pyrrolidine DMF 50 30 95
22PyrrolidineDMF753094
23PyrrolidineDMF1003088
24PyrrolidineDMFrt12h (Conventional)47

*Data adapted from a study optimizing the reaction between butyraldehyde, methyl cyanoacetate, and sulfur.[7]

Table 2: Synthesis of Various 2-Amino-3-methoxycarbonylthiophene Derivatives *

ProductTime (min)Yield (%)
3aCH₃CH₂-H-3095
3b(CH₃)₂CH-H-3092
3fPhCH₂-H-3074
3ePh-H-3078

*Reaction Conditions: Aldehyde/Ketone (1 mmol), Methyl Cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), Pyrrolidine (1 mmol), DMF (3 mL), Microwave at 50°C.[7]

Table 3: Microwave vs. Conventional Heating *

Substrate (Aldehyde)MethodTimeTemperature (°C)Yield (%)
PhenylacetaldehydeMicrowave20 min7080
PhenylacetaldehydeConventional4 h7080
4-MethoxyphenylacetaldehydeMicrowave20 min7091
4-MethoxyphenylacetaldehydeConventional4 h7085

*Reaction Conditions: Aldehyde (1 mmol), Ethyl Cyanoacetate (1 mmol), Sulfur (1.1 mmol), Morpholine (1.1 mmol), Ethanol (3 mL).[1][8]

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Esters

This protocol is a generalized procedure based on commonly reported methods.[7]

Materials:

  • Appropriate aldehyde or ketone

  • Active methylene nitrile (e.g., ethyl cyanoacetate, methyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., pyrrolidine, morpholine)[1][7]

  • Solvent (e.g., DMF, ethanol)[1][7]

  • Microwave reactor vials (5 mL or appropriate size)

  • Microwave synthesizer

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

  • Add the appropriate solvent (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[7][9] Monitor the reaction progress by TLC if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Protocol 2: One-Pot, One-Step Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate

This protocol is adapted from a specific reported synthesis.[9]

Materials:

  • 4-Nitroacetophenone (0.1 mol)

  • Ethyl cyanoacetate (0.1 mol)

  • Elemental sulfur (0.05 mol)

  • Ethanol (15 mL)

  • Microwave reactor with a 250 mL round bottom flask attachment

  • Methanol

Procedure:

  • In a 250 mL round bottom flask, combine 4-nitroacetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.05 mol).

  • Add ethanol (15 mL) to the mixture.

  • Place the flask in a microwave oven and irradiate while maintaining a temperature of 120°C for 46 minutes.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture using a 2:1 ratio of ethanol to methanol.

  • A dark brown amorphous precipitate will form. Filter the precipitate and allow it to dry to obtain the product.

Visualizations

Gewald Reaction: Signaling Pathway

The following diagram illustrates the proposed mechanistic pathway of the Gewald reaction.

Gewald_Reaction reactants Ketone/Aldehyde + α-Cyanoester + S₈ knoevenagel Knoevenagel Condensation reactants->knoevenagel intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 sulfur_addition Sulfur Addition intermediate1->sulfur_addition intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Cyclization intermediate2->cyclization intermediate3 Thiophene Intermediate cyclization->intermediate3 tautomerization Tautomerization intermediate3->tautomerization product 2-Aminothiophene Derivative tautomerization->product

Caption: Proposed mechanism of the Gewald reaction.

Experimental Workflow

This diagram outlines the general workflow for the microwave-assisted synthesis of 2-aminothiophene derivatives.

Experimental_Workflow start Start: Reagents and Solvent mixing Mix Reagents in Microwave Vial start->mixing mw_irradiation Microwave Irradiation (Set Time and Temperature) mixing->mw_irradiation cooling Cooling to Room Temperature mw_irradiation->cooling workup Aqueous Workup (Extraction) cooling->workup drying Drying of Organic Phase workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow.

References

Application Notes and Protocols: 5-Aminothiophene-3-carboxylic Acid in Organic Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-aminothiophene-3-carboxylic acid and its derivatives as key building blocks in the synthesis of novel azo disperse dyes. The protocols detailed below are intended for application on hydrophobic fibers such as polyester, offering excellent tinctorial strength and fastness properties. Thiophene-based azo dyes are a significant class of heterocylic colorants, established as a viable alternative to more expensive anthraquinone dyes due to their bright shades and good dyeability.[1]

Overview and Synthetic Strategy

The general methodology for preparing azo dyes from this compound involves a three-stage process:

  • Synthesis of the Aminothiophene Precursor: The foundational 2-aminothiophene scaffold is typically synthesized via the Gewald multicomponent reaction. This one-pot synthesis is efficient for creating polysubstituted 2-aminothiophenes.[2]

  • Diazotization: The primary aromatic amine group on the thiophene ring is converted into a reactive diazonium salt. This reaction is conducted in an acidic medium at low temperatures.

  • Azo Coupling: The diazonium salt is then reacted with a suitable coupling component (e.g., anilines, naphthols, or other active methylene compounds) to form the final azo dye.

This synthetic pathway allows for a high degree of molecular diversity, enabling the tuning of the dye's color and performance properties by varying the substituents on both the thiophene precursor and the coupling component.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Dye Synthesis start Ketone/Aldehyde + α-Cyanoester + Sulfur gewald Gewald Reaction start->gewald precursor 5-Aminothiophene- 3-carboxylic Acid Derivative gewald->precursor diazotization Diazotization (NaNO2, Acid, 0-5 °C) precursor->diazotization diazonium Thiophene Diazonium Salt diazotization->diazonium coupling Azo Coupling diazonium->coupling coupler Coupling Component (e.g., N,N-dialkylaniline) coupler->coupling dye Azo Disperse Dye coupling->dye

Caption: General workflow for the synthesis of azo dyes from aminothiophene precursors.

Experimental Protocols

The following protocols are representative procedures adapted from literature for the synthesis of azo dyes using aminothiophene carboxylic acid derivatives. Researchers should perform their own optimizations.

Protocol 2.1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction)

This protocol describes the synthesis of an ester derivative of the title compound, which is a common precursor.

Materials:

  • Ethyl acetoacetate

  • Malononitrile

  • Elemental Sulfur

  • Diethylamine

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a stirrer and reflux condenser, combine ethyl acetoacetate (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol.

  • Add diethylamine (0.1 mol) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Cool the mixture to room temperature. The product will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol to yield ethyl 2-amino-4-methylthiophene-3-carboxylate.

Protocol 2.2: Diazotization of Aminothiophene Precursor

Materials:

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate (or similar aminothiophene)

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

  • Acetic Acid

  • Propionic Acid

Procedure:

  • Prepare nitrosylsulfuric acid: In a flask maintained at 0-5°C in an ice-salt bath, slowly add sodium nitrite (1.4 g, 0.02 mol) to 10 mL of concentrated sulfuric acid with stirring. Keep the temperature below 10°C.

  • In a separate beaker, dissolve the aminothiophene precursor (0.02 mol) in a mixture of acetic acid and propionic acid (12 mL, 5:1 v/v).

  • Cool the aminothiophene solution to 0-5°C in an ice bath.

  • Slowly add the pre-prepared cold nitrosylsulfuric acid to the aminothiophene solution, ensuring the temperature does not exceed 5°C.

  • Stir the resulting mixture vigorously for 1-2 hours at 0-5°C. The formation of the diazonium salt solution is complete when a sample gives a positive test with starch-iodide paper. This solution should be used immediately in the next step.

G start Aminothiophene Derivative acid_mix Dissolve in Acetic/Propionic Acid start->acid_mix cool1 Cool to 0-5 °C acid_mix->cool1 add Slowly Add Nitrosylsulfuric Acid cool1->add na_h2so4 NaNO2 + conc. H2SO4 cool2 Cool to 0-5 °C na_h2so4->cool2 nitro_acid Prepare Nitrosylsulfuric Acid cool2->nitro_acid nitro_acid->add stir Stir for 1-2 hours at 0-5 °C add->stir end Diazonium Salt Solution stir->end

Caption: Workflow for the diazotization of an aminothiophene precursor.

Protocol 2.3: Azo Coupling Reaction

Materials:

  • Thiophene diazonium salt solution (from Protocol 2.2)

  • Coupling component (e.g., N,N-diethylaniline)

  • Acetic Acid

  • Sodium Acetate solution (10%)

  • Ethanol

Procedure:

  • Dissolve the coupling component (0.02 mol) in 20 mL of acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Add the cold diazonium salt solution dropwise to the coupling component solution over 30-40 minutes with vigorous stirring. Maintain the temperature below 5°C.

  • Continue stirring the mixture for an additional 2-3 hours at 0-5°C.

  • Adjust the pH of the solution to 4-5 by slowly adding a 10% sodium acetate solution.

  • The precipitated azo dye is collected by vacuum filtration, washed thoroughly with water, and then dried.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or DMF.

Protocol 2.4: Application of Disperse Dye to Polyester Fabric

Materials:

  • Polyester fabric

  • Synthesized Azo Dye

  • Dispersing agent (anionic, e.g., sodium lignosulfonate)

  • Acetic Acid

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic detergent

Procedure:

  • Fabric Pre-treatment: Scour the polyester fabric with a solution containing 2 g/L sodium carbonate and 5 g/L non-ionic detergent at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with water and air dry.

  • Dye Dispersion Preparation: Prepare a fine dispersion of the dye by dissolving the required amount (e.g., for a 2% shade on weight of fabric) in a small amount of DMF and adding it dropwise to a solution containing the dispersing agent (1:1 ratio with dye).

  • Dye Bath Preparation: Prepare the dye bath with a liquor-to-goods ratio of 20:1. Add the dye dispersion and adjust the pH to 4.5-5.5 with acetic acid.

  • High-Temperature Dyeing: Introduce the wetted polyester fabric into the dye bath. Raise the temperature to 130°C at a rate of approximately 2-3°C/min. Maintain this temperature for 60 minutes.

  • Cooling and Rinsing: Cool the dye bath to 50-60°C and remove the dyed fabric. Rinse thoroughly with cold water.

  • Reduction Clearing (After-treatment): To improve wash fastness, treat the dyed fabric in a solution containing 2 g/L sodium hydroxide, 2 g/L sodium hydrosulfite, and 2 g/L non-ionic detergent at 60-70°C for 15-20 minutes. This process removes any dye loosely adhering to the fiber surface.

  • Final Wash and Dry: Rinse the fabric with hot water, then cold water, and finally air dry.

Quantitative Data

The performance and properties of azo dyes derived from aminothiophene precursors are summarized below. Data is compiled from various sources for dyes with similar structural motifs.

Table 1: Spectroscopic Properties of Representative Thiophene Azo Dyes
Dye Structure MotifSolventλmax (nm)Reference(s)
2-Amino-3-cyano-5-(arylazo)thiopheneDMF431-555[3][4]
2-Amino-3-carbethoxy-5-(arylazo)thiopheneToluene437-534[5]
Arylazo derivative of 5-amino-4-cyano-2-methylthiophene-3-carboxylic acid p-phenetylamideEthanol456-614[6]
Arylazo derivative of 5-amino-4-cyano-2-methylthiophene-3-carboxylic acid p-phenetylamideDMF485-624[6]

Note: λmax is highly dependent on the specific substituents on the arylazo component and the solvent polarity.

Table 2: Fastness Properties of Representative Thiophene Azo Dyes on Polyester
Fastness PropertyRating ScaleTypical PerformanceReference(s)
Light Fastness Blue Scale (1-8)3 - 5 (Moderate to Good)[3][6]
Wash Fastness Grey Scale (1-5)4 - 5 (Good to Excellent)[3][6]
Perspiration Fastness Grey Scale (1-5)4 - 5 (Good to Excellent)[3][6]
Sublimation Fastness Grey Scale (1-5)4 - 5 (Good to Excellent)[6]
Rubbing Fastness Grey Scale (1-5)4 - 5 (Good to Excellent)[6]

Performance can vary significantly based on the molecular weight of the dye, the dyeing process, and the efficiency of the after-treatment (reduction clearing) process.

References

Troubleshooting & Optimization

Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Gewald synthesis of substituted aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald synthesis?

The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes. The generally accepted mechanism proceeds through three main stages:

  • Knoevenagel-Cope Condensation: The reaction is typically initiated by a base-catalyzed condensation between an active methylene compound (an α-cyanoester, malononitrile, etc.) and a carbonyl compound (ketone or aldehyde) to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur then adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and can involve the formation of polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product. The cyclization of the monosulfide with subsequent aromatization is the primary thermodynamic driving force for the reaction.

Q2: What are the most common starting materials for the Gewald synthesis?

The versatility of the Gewald reaction stems from the wide variety of commercially available starting materials. These typically include:

  • Carbonyl Compounds: A broad range of aldehydes and ketones can be used. However, sterically hindered ketones may require modified conditions.

  • Active Methylene Compounds: These are compounds with a CH2 group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.

  • Elemental Sulfur: This is the source of the sulfur atom in the thiophene ring.

Q3: What is the role of the base in the Gewald synthesis?

The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation. Commonly used bases include secondary amines like morpholine and piperidine, as well as tertiary amines like triethylamine. The choice of base can significantly impact the reaction rate and yield. In some variations, the amine can also act as a nucleophile to activate the elemental sulfur.

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction has resulted in a low yield or no desired 2-aminothiophene product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation - Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine. - Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.
Poor Sulfur Solubility or Reactivity - Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur. - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can lead to side reactions.
Steric Hindrance - Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step. - Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.
Incorrect Stoichiometry - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the chosen protocol.
Formation of Byproducts and Impurities

Issue: The reaction mixture contains significant amounts of byproducts, complicating purification.

Possible Byproducts and Mitigation Strategies:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.

    • Troubleshooting: Increase reaction time, optimize temperature, or consider a more effective catalyst.

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.

    • Troubleshooting: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.

  • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.

    • Troubleshooting: Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.

Purification Challenges

Issue: Difficulty in isolating the pure 2-aminothiophene from the crude reaction mixture.

Purification Strategies:

Purification Method Description and Application
Recrystallization This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
Column Chromatography For oils or solids that are difficult to recrystallize, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system.
Washing Washing the crude product with water can help remove inorganic salts and some polar impurities. A wash with a non-polar solvent like hexanes can remove non-polar byproducts.

Experimental Protocols

General One-Pot Synthesis of 2-Aminothiophenes

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Base and Solvent on Gewald Synthesis Yield

Carbonyl Compound Active Methylene Base Solvent Temperature (°C) Time (h) Yield (%) Reference
CyclohexanoneMalononitrileMorpholineEthanol50385
AcetoneEthyl CyanoacetatePiperidineMethanolRT1272
4-MethoxyacetophenoneMalononitrileTriethylamineDMF60678
2-PentanoneCyanoacetamideMorpholineEthanol50865

Visualizations

Gewald Synthesis Workflow

Gewald_Synthesis_Workflow Start Starting Materials (Carbonyl, Active Methylene, Sulfur) Reaction_Setup Reaction Setup (Solvent, Base) Start->Reaction_Setup Knoevenagel Knoevenagel-Cope Condensation Reaction_Setup->Knoevenagel Sulfur_Addition Sulfur Addition & Cyclization Knoevenagel->Sulfur_Addition Workup Reaction Workup (Cooling, Filtration/Extraction) Sulfur_Addition->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Pure 2-Aminothiophene Purification->Product

Caption: General experimental workflow for the Gewald synthesis of 2-aminothiophenes.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_condensation Condensation Optimization cluster_cyclization Cyclization Optimization cluster_alternative Alternative Protocols Start Low Yield Observed Check_Starting_Materials Check Purity & Stoichiometry of Starting Materials Start->Check_Starting_Materials Optimize_Condensation Optimize Knoevenagel-Cope Condensation Check_Starting_Materials->Optimize_Condensation Materials OK Optimize_Cyclization Optimize Sulfur Addition & Cyclization Optimize_Condensation->Optimize_Cyclization Condensation Optimized Change_Base Screen Different Bases Optimize_Condensation->Change_Base Remove_Water Use Dehydrating Agent Optimize_Condensation->Remove_Water Consider_Alternative Consider Alternative Protocol Optimize_Cyclization->Consider_Alternative Still Low Yield Change_Solvent Use More Polar Solvent Optimize_Cyclization->Change_Solvent Adjust_Temp Optimize Temperature Optimize_Cyclization->Adjust_Temp Two_Step Two-Step Synthesis Consider_Alternative->Two_Step Microwave Microwave-Assisted Consider_Alternative->Microwave

Caption: Decision tree for troubleshooting low product yield in the Gewald synthesis.

Technical Support Center: 5-Aminothiophene-3-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 5-Aminothiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most prevalent and effective techniques for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: Impurities can originate from starting materials, side-products of the synthesis (such as those from a Gewald reaction), or degradation. Aminothiophenes can be susceptible to oxidation and polymerization, which may result in colored impurities.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at higher temperatures. For aminothiophene carboxylic acid derivatives, solvents like methanol, ethanol, 50% acetic acid, and benzene have been used.[1] It is recommended to perform small-scale solubility tests with your crude product to identify the optimal solvent or solvent system.

Q4: My compound is smearing on the silica gel TLC plate. How can I fix this for column chromatography?

A4: Smearing of carboxylic acids on silica gel is a common issue caused by the interaction of the acidic proton with the silica surface, leading to a mixture of protonated and deprotonated forms with different polarities. To resolve this, add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[2][3] This ensures the compound remains in its less polar, protonated form, resulting in sharper bands.

Q5: Can I use a stationary phase other than silica gel for column chromatography?

A5: Yes. While silica gel is common, neutral alumina can also be an effective stationary phase, particularly if your compound is sensitive to the acidic nature of silica gel.[4]

Q6: How can I assess the purity of my final product?

A6: Purity is typically assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The absence of impurity spots on a TLC plate and sharp, clean peaks in NMR and HPLC chromatograms indicate high purity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration.1. Test different solvents or use a co-solvent system to reduce solubility.2. Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent cooling and crystallization.
Product Oiling Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities.1. Choose a solvent with a lower boiling point.2. Try a different solvent or perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities.
Compound Won't Elute from Chromatography Column 1. The eluent is not polar enough.2. The compound is strongly adsorbing to the stationary phase (especially on silica with an amine).1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane).2. Add a small amount of acid (e.g., 0.1-1% acetic acid) to the eluent to suppress ionization.[2][3] If using an amine, adding a small amount of a base like triethylamine might be necessary for related compounds.
Poor Separation of Compound and Impurities on Column 1. The chosen eluent system has a polarity that is too high or too low.2. The column was not packed or loaded correctly.1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound.2. Ensure the column is packed uniformly without air bubbles. Apply the sample in a minimal amount of solvent as a concentrated band.
Final Product is Colored (Yellow/Brown) 1. Presence of colored, polar impurities.2. Degradation of the compound due to instability.1. Treat a solution of the crude product with activated carbon before the final purification step.2. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is known to be sensitive to air and oxidation.[5]

Purification Data

The following tables summarize typical conditions and expected outcomes for the purification of aminothiophene carboxylic acid derivatives based on literature data.

Table 1: Recrystallization Conditions for Aminothiophene Carboxylic Acid Derivatives

Recrystallization SolventReported YieldReference
50% Acetic Acid or Methanol66%[1]
Methanol85%[1]
Chloroform94%[1]
Ethanol55%[1]
Benzene91%[1]

Table 2: Column Chromatography Conditions for Related Thiophene Compounds

Stationary PhaseEluent SystemReported YieldReference
Silica Gel (100-200 mesh)Hexane73%[4]
Neutral Alumina5% Ethyl Acetate / Hexane41-43%[4]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of the crude this compound. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is not suitable. If it is insoluble, heat the mixture. If the solid dissolves when hot but reappears upon cooling, the solvent is a good candidate.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system that provides good separation of your compound from impurities. For carboxylic acids on silica, an eluent containing 0.1-1% acetic acid is recommended to prevent streaking.[2][3] An ideal Rf value for the target compound is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly, draining excess solvent until the solvent level is just above the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

G cluster_0 Purification Workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve filter Hot Filtration dissolve->filter cool Cool to Crystallize filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate pure Pure Product isolate->pure

Caption: General workflow for purification by recrystallization.

G cluster_1 Troubleshooting Purification start Problem Encountered smear TLC Smearing? start->smear low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out add_acid Add 0.1-1% Acetic Acid to Eluent smear->add_acid Yes check_sol Check Solvent Solubility (Too Soluble?) low_yield->check_sol Yes change_sol Change Solvent (Lower BP) oiling_out->change_sol Yes

Caption: Decision tree for common purification problems.

References

Technical Support Center: Optimization of 5-Aminothiophene-3-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 5-aminothiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The two primary methods for derivatizing this compound are through modifications of its carboxylic acid and amino functional groups. The most common reactions are:

  • Amide bond formation (Amidation): Reacting the carboxylic acid group with a primary or secondary amine.

  • Esterification: Converting the carboxylic acid group into an ester by reacting it with an alcohol.

  • Acylation: Introducing an acyl group to the amino group.

  • Sulfonylation: Reacting the amino group with a sulfonyl chloride.

Q2: My amide coupling reaction with an electron-deficient amine is sluggish and gives low yields. What can I do?

A2: Coupling electron-deficient amines can be challenging. Here are several strategies to improve your reaction outcome:

  • Choice of Coupling Reagents: Standard reagents like HATU in the presence of a base like DIPEA can be effective. A combination of EDC, DMAP, and a catalytic amount of HOBt has also been shown to be successful for coupling electron-deficient amines.[1]

  • Activation to Acid Chloride: For unreactive amines, converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be necessary.[2][3] However, this is a harsher method and may not be suitable for sensitive substrates.[2]

  • Reaction Conditions: Increasing the reaction temperature might improve the yield, but should be done cautiously to avoid side reactions.

Q3: I am observing a significant amount of N-acylurea byproduct in my DCC-mediated esterification. How can I minimize this?

A3: N-acylurea formation is a common side reaction when using carbodiimides like DCC, especially with sterically hindered substrates or when the esterification rate is slow.[4] To suppress this side reaction:

  • Add a Catalyst: The addition of 4-dimethylaminopyridine (DMAP) can significantly accelerate the esterification, thereby minimizing the formation of N-acylurea.[5]

  • Optimize Stoichiometry: Using a slight excess of the alcohol and ensuring the DCC is added portion-wise at a low temperature (e.g., 0 °C) can also be beneficial.

Q4: Do I need to protect the amino group of this compound before performing reactions on the carboxylic acid group?

A4: Protection of the amino group is often necessary to prevent unwanted side reactions, such as self-polymerization or reaction with the activating agents intended for the carboxylic acid. A common protecting group is the acetyl group, which can be introduced by reacting the amine with acetyl chloride.

Troubleshooting Guides

Low Yield in Amide Coupling Reactions
Potential Cause Troubleshooting Step
Poor activation of the carboxylic acid * Ensure your coupling reagents (e.g., EDC, HATU) are fresh and anhydrous.
* Consider switching to a more potent activating agent or a different coupling reagent combination (e.g., EDC/HOBt/DMAP).[1]
* For particularly difficult couplings, conversion to the acid chloride with SOCl₂ may be an option.[3]
Low nucleophilicity of the amine * Increase the reaction temperature.
* Use a stronger, non-nucleophilic base (e.g., DIPEA) to ensure the amine is deprotonated.
Steric hindrance * Prolong the reaction time.
* Increase the equivalents of the coupling reagents and the amine.
Substrate solubility issues * Choose a solvent in which all reactants are fully soluble (e.g., DMF, DMAc).
Side Reactions During Esterification
Side Product/Issue Potential Cause Troubleshooting Step
N-acylurea formation Slow esterification rate compared to the rearrangement of the O-acylisourea intermediate.* Add a catalytic amount of DMAP to accelerate the esterification.[5]
* Perform the reaction at a lower temperature (0 °C) and add the carbodiimide (DCC or DIC) slowly.[4]
Racemization (for chiral substrates) Use of carbodiimides can sometimes lead to racemization.* Additives like HOBt can help to suppress racemization.
Low yield with sterically hindered alcohols The bulky nature of the alcohol slows down the reaction.* Increase the reaction time and temperature.
* Use a larger excess of the alcohol.

Quantitative Data Summary

Table 1: Yields of Amide Derivatives of this compound Analogs

Carboxylic AcidAmineCoupling ReagentsSolventYield (%)Reference
Thiazole carboxylic acid4-t-butylanilineEDC/DMAP/HOBt (cat.)Acetonitrile58[1]
Boc-prolineBiphenylamineEDC/DMAP/HOBt (cat.)Acetonitrile75[1]
5-bromothiophene-2-carboxylic acid2-aminothiazoleDCC/DMAPDCMNot specified[3]
5-bromothiophene-2-carboxylic acid4-aminoantipyrineSOCl₂, then amine/TEADCMNot specified[3]

Table 2: Yields of Ester Derivatives of Thiophene Carboxylic Acids

Carboxylic AcidAlcoholCoupling Reagents/MethodSolventYield (%)Reference
Monoethyl fumaratetert-butyl alcoholDCC/DMAPDichloromethane76-81[4]
Benzoic acidMethanolPOCl₃MethanolQuantitative[6]
5-bromothiophene-2-carboxylic acidAmyl alcoholDCC/DMAPDichloromethane75[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/DMAP/HOBt

Materials:

  • This compound derivative

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the this compound derivative (1.0 eq) in anhydrous acetonitrile, add the amine (1.1 eq), EDC (1.0 eq), DMAP (1.0 eq), HOBt (0.1 eq), and DIPEA.

  • Stir the reaction mixture at room temperature for the time indicated by TLC or LC-MS analysis (typically 4-12 hours).

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x volume of acetonitrile).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: General Procedure for Esterification using DCC/DMAP

Materials:

  • This compound derivative

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound derivative (1.0 eq), alcohol (1.2-3.0 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM.[4][7]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 5-10 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 3-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 N HCl, followed by saturated sodium bicarbonate solution.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

experimental_workflow_amide_coupling cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Acid 5-Aminothiophene- 3-carboxylic acid Mix Dissolve in Anhydrous Acetonitrile Acid->Mix Amine Primary/Secondary Amine Amine->Mix Reagents EDC, HOBt, DMAP, DIPEA Reagents->Mix React Stir at Room Temperature Mix->React Quench Quench with Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Amide Derivative Purify->Product

Caption: Workflow for Amide Coupling of this compound.

experimental_workflow_esterification cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Acid 5-Aminothiophene- 3-carboxylic acid Mix Dissolve in Anhydrous DCM Acid->Mix Alcohol Alcohol Alcohol->Mix Reagents DCC, DMAP Reagents->Mix Cool Cool to 0°C Mix->Cool Add_DCC Add DCC Solution Cool->Add_DCC React Stir at 0°C then Room Temperature Add_DCC->React Filter Filter DCU React->Filter Wash Wash with HCl and NaHCO3 Filter->Wash Dry Dry and Concentrate Wash->Dry Purify Distillation or Chromatography Dry->Purify Product Ester Derivative Purify->Product troubleshooting_logic Start Low Yield or Side Products Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Check_Reagents->Start No, replace Check_Stoichiometry Is stoichiometry correct? Check_Reagents->Check_Stoichiometry Yes Check_Stoichiometry->Start No, adjust Check_Temp Is reaction temperature optimal? Check_Stoichiometry->Check_Temp Yes Check_Catalyst Is a catalyst needed (e.g., DMAP)? Check_Temp->Check_Catalyst Yes Change_Conditions Modify temperature or reaction time. Check_Temp->Change_Conditions No Check_Catalyst->Change_Conditions No, add one Protecting_Group Is a protecting group required? Check_Catalyst->Protecting_Group Yes Change_Reagents Consider different coupling reagents. Result Improved Outcome Change_Reagents->Result Change_Conditions->Result Protecting_Group->Change_Reagents Yes Protecting_Group->Change_Conditions No

References

Regioselectivity issues in the functionalization of 5-Aminothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 5-Aminothiophene-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common regioselectivity challenges encountered during the chemical modification of this versatile scaffold. Below you will find troubleshooting guides and frequently asked questions (FAQs) to aid in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of this compound?

The primary challenge lies in controlling the site of electrophilic substitution. The this compound scaffold possesses multiple reactive sites: the amino group at C5, and the C2 and C4 positions on the thiophene ring. The electron-donating amino group strongly activates the ring towards electrophilic attack, primarily at the ortho (C4) and para (C2) positions. The carboxylic acid group at C3 is an electron-withdrawing group, which deactivates the ring, particularly the adjacent C2 and C4 positions. The interplay of these electronic effects can lead to a mixture of products, making regiocontrol a significant hurdle.

Q2: Which positions on the thiophene ring are most susceptible to electrophilic attack?

In 5-aminothiophene derivatives, the C4 position is generally the most nucleophilic and therefore the most likely site of electrophilic attack. This is due to the strong activating and ortho-directing effect of the amino group at C5. The C2 position is also activated, but to a lesser extent. The regioselectivity can, however, be influenced by the nature of the electrophile, reaction conditions, and the presence of protecting groups.

Q3: How can I selectively functionalize the amino group (N-functionalization) without affecting the thiophene ring?

Selective N-functionalization, such as acylation or alkylation, can be achieved by carefully selecting reagents and reaction conditions. Using standard acylation conditions, for example with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine, will typically favor N-acylation over C-acylation. To completely prevent competitive C-acylation, especially with highly reactive electrophiles, protection of the thiophene ring is not usually necessary if the reaction is performed under mild conditions.

Q4: Is it possible to achieve selective functionalization at the C2 position?

Achieving selectivity for the C2 position over the more reactive C4 position is challenging. One strategy is to introduce a sterically bulky protecting group on the C5-amino group. This can hinder electrophilic attack at the adjacent C4 position, thereby favoring substitution at the less sterically encumbered C2 position. Another approach involves metalation-based strategies, where directed ortho-metalation can favor functionalization at a specific site, though this may require protection of both the amino and carboxylic acid groups.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Problem: My reaction (e.g., bromination with NBS) on a 5-aminothiophene-3-carboxylate ester results in a mixture of C4- and C2-substituted isomers, with the C4 isomer being the major product. How can I improve selectivity?

Root Cause Analysis:

The strong ortho,para-directing nature of the C5-amino group makes the C4 position the most electron-rich and sterically accessible site for many electrophiles.

Logical Relationship of Influencing Factors

cluster_0 Factors Influencing Regioselectivity cluster_1 Reaction Outcomes Amino_Group C5-Amino Group (Strongly Activating, o,p-directing) C4_Substitution C4-Substitution (Major Product) Amino_Group->C4_Substitution Favors C2_Substitution C2-Substitution (Minor Product) Amino_Group->C2_Substitution Favors Carboxyl_Group C3-Carboxyl Group (Deactivating, m-directing) Carboxyl_Group->C4_Substitution Disfavors Carboxyl_Group->C2_Substitution Disfavors Steric_Hindrance Steric Hindrance Steric_Hindrance->C2_Substitution Can Favor Electrophile_Reactivity Electrophile Reactivity Mixture Mixture of Isomers Electrophile_Reactivity->Mixture High reactivity leads to C4_Substitution->Mixture C2_Substitution->Mixture

Caption: Factors influencing regioselectivity in electrophilic substitution.

Solutions:

StrategyDescriptionExpected Outcome
Amino Group Protection Convert the amino group to a less activating, more sterically demanding group (e.g., an amide). This reduces the activation of the ring and can sterically hinder the C4 position.Increased proportion of the C2-substituted product.
Solvent Effects Changing the solvent polarity can influence the reactivity of the electrophile and the stability of the reaction intermediates, potentially altering the isomer ratio.May slightly favor one isomer over the other. Requires empirical screening.
Temperature Control Lowering the reaction temperature can increase the selectivity of the reaction by favoring the pathway with the lower activation energy.Generally improves selectivity for the thermodynamically favored product.

Experimental Protocol: N-Acetylation for Enhanced C2-Selectivity in Bromination

  • N-Acetylation:

    • Dissolve methyl 5-aminothiophene-3-carboxylate in a suitable solvent (e.g., dichloromethane or THF).

    • Add 1.1 equivalents of acetic anhydride and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 5-acetamidothiophene-3-carboxylate.

  • Bromination:

    • Dissolve the N-acetylated product in a suitable solvent (e.g., chloroform or acetic acid).

    • Add 1.05 equivalents of N-bromosuccinimide (NBS) in portions at 0 °C.

    • Stir the reaction at 0 °C to room temperature, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with water and brine, dry, and purify by column chromatography to separate the C2- and C4-bromo isomers.

Issue 2: Uncontrolled N- vs. C-Acylation during Friedel-Crafts Reactions

Problem: When attempting a Friedel-Crafts acylation on this compound (or its ester), I get a complex mixture of N-acylated, C-acylated (at C4 and/or C2), and di-acylated products.

Root Cause Analysis:

Both the amino group and the activated thiophene ring are nucleophilic and can react with the acylating agent. The Lewis acid catalyst required for the Friedel-Crafts reaction can also coordinate to the amino group, modulating its reactivity.

Experimental Workflow for Controlled Acylation

Start 5-Aminothiophene- 3-carboxylic Acid Ester Protect_NH2 Protect Amino Group (e.g., Boc anhydride) Start->Protect_NH2 FC_Acylation Friedel-Crafts Acylation (Acyl chloride, Lewis acid) Protect_NH2->FC_Acylation Deprotect_NH2 Deprotect Amino Group (e.g., TFA) FC_Acylation->Deprotect_NH2 C_Acylated_Product Regioselective C-Acylated Product Deprotect_NH2->C_Acylated_Product

Caption: Workflow for regioselective C-acylation.

Solutions:

StrategyDescriptionExpected Outcome
Orthogonal Protection Protect the amino group with a group stable to Lewis acids (e.g., Boc) and the carboxylic acid as an ester.Allows for selective C-acylation without N-acylation.
Choice of Lewis Acid The strength and nature of the Lewis acid can influence the outcome. Milder Lewis acids may offer better selectivity.Requires optimization for the specific substrate and acylating agent.
Reaction Conditions Lower temperatures and careful control of stoichiometry are crucial for minimizing side reactions.Improved yield of the desired mono-C-acylated product.

Experimental Protocol: Boc-Protection for Selective Friedel-Crafts Acylation

  • Esterification (if starting from the acid):

    • Suspend this compound in methanol.

    • Add thionyl chloride dropwise at 0 °C.

    • Stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

    • Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract the methyl ester with an organic solvent.

  • Boc-Protection of the Amino Group:

    • Dissolve the amino ester in a suitable solvent (e.g., THF or dichloromethane).

    • Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of DMAP (4-dimethylaminopyridine).

    • Stir at room temperature until the starting material is consumed.

    • Purify the N-Boc protected ester by column chromatography.

  • Friedel-Crafts Acylation:

    • Dissolve the N-Boc protected ester in a dry, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Cool the solution to 0 °C and add the Lewis acid (e.g., AlCl₃ or SnCl₄) (typically 1.1 to 2.0 equivalents).

    • Add the acyl chloride dropwise and stir the reaction at 0 °C to room temperature.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully pouring it into ice-water.

    • Extract the product, wash, dry, and purify.

  • Boc-Deprotection:

    • Dissolve the acylated product in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to obtain the desired C-acylated-5-aminothiophene-3-carboxylate.

Issue 3: Difficulty in Differentiating C2 and C4 Isomers

Problem: I have obtained a mixture of isomers but am unsure how to assign the structures and determine the ratio.

Root Cause Analysis:

C2 and C4 substituted isomers of this compound derivatives can have very similar polarities, making chromatographic separation and structural elucidation challenging.

Solutions:

MethodDescriptionExpected Observations
¹H NMR Spectroscopy The coupling patterns of the remaining thiophene protons are diagnostic.A C4-substituted product will show a singlet for the C2-proton. A C2-substituted product will show a singlet for the C4-proton. The chemical shifts will also differ.
NOE Spectroscopy Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons.Irradiation of the N-H proton of the amino group should show an NOE to the C4-proton, helping to distinguish it from the C2-proton.
X-ray Crystallography If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous structural assignment.Definitive confirmation of the substitution pattern.

Disclaimer: The experimental protocols provided are intended as general guidelines. Optimal conditions may vary depending on the specific substrate and reagents used. It is recommended to perform small-scale test reactions to optimize conditions before scaling up. The information on regioselectivity is based on established principles of aromatic chemistry; however, the precise isomer ratios for the functionalization of this compound may require experimental determination.

Technical Support Center: Overcoming Low Reactivity of the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the low reactivity of the carboxylic acid group, particularly in amide bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments involving carboxylic acid activation and coupling reactions.

Q1: Why is my amide coupling reaction failing or giving a very low yield?

A1: Several factors can contribute to a low-yielding or failed amide coupling reaction. Here’s a checklist of potential issues to troubleshoot:

  • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the poor leaving group nature of the hydroxyl (-OH) group and the propensity for the amine to act as a base, deprotonating the carboxylic acid to form an unreactive carboxylate salt.[1][2]

    • Solution: Ensure you are using an appropriate activating agent. For many standard couplings, carbodiimides like EDC with an additive like HOBt or Oxyma are effective. For more challenging or sterically hindered substrates, stronger coupling reagents like HATU or PyBOP may be necessary.[3][4]

  • Presence of Water: Carbodiimide reagents and many activated intermediates are sensitive to moisture and can be hydrolyzed, regenerating the starting carboxylic acid.[5]

    • Solution: Use anhydrous solvents (e.g., dry DMF, DCM) and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incorrect Stoichiometry or Order of Addition: The ratio and addition order of reagents are critical.

    • Solution: Typically, the carboxylic acid is pre-activated with the coupling reagent for a short period (15-30 minutes) before the amine is added.[6] Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

  • Inappropriate Base: The choice and amount of base are crucial. Using a nucleophilic base like pyridine can lead to unwanted side reactions.[6]

    • Solution: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6][7] Typically, 2-3 equivalents of base are used.

  • Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which all components are soluble. DMF is a common choice for its excellent solvating properties. For compounds insoluble in common organic solvents, aqueous conditions with a water-soluble carbodiimide like EDC may be an option.[7]

  • Steric Hindrance: Bulky groups near the carboxylic acid or the amine can physically block the reaction.

    • Solution: For sterically hindered substrates, consider converting the carboxylic acid to a more reactive acyl fluoride or use a highly reactive coupling reagent like HATU or PyBrOP.[6][8] Running the reaction at an elevated temperature may also improve yields, but should be done cautiously to avoid side reactions.[8]

Q2: My reaction has worked, but I am struggling to purify my amide product from the byproducts.

A2: Purification can be challenging due to the byproducts of the coupling reagents.

  • DCC Byproduct (DCU): Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in most common organic solvents, which can simplify its removal by filtration.[3][5] However, some DCU can remain in solution, complicating chromatography.

    • Solution: After the reaction, cool the mixture (e.g., in an ice bath) to maximize precipitation of DCU and filter it off. If DCU co-elutes with your product, consider switching to EDC, as its urea byproduct is water-soluble and easily removed with an aqueous workup.[5][6]

  • EDC and HOBt/Oxyma Byproducts: The byproducts of EDC and additives like HOBt or Oxyma are generally water-soluble.

    • Solution: Perform a standard aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 0.1 M HCl) to remove excess base (like DIPEA), followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt/Oxyma, and finally with brine.

  • HATU/HBTU Byproducts: The byproduct tetramethylurea (TMU) can be difficult to remove as it is polar and often co-elutes with polar products during column chromatography.

    • Solution: Minimize the amount of HATU/HBTU used (avoid large excesses). During workup, multiple aqueous washes can help reduce the amount of TMU before chromatography.

Q3: I am working with a chiral carboxylic acid and am concerned about racemization. How can I minimize it?

A3: Racemization of the chiral center alpha to the carbonyl group is a significant risk during activation, especially in peptide synthesis.

  • Mechanism: Racemization can occur through the formation of an oxazolone intermediate or by direct deprotonation of the alpha-proton by a base.[7]

  • Solutions to Minimize Racemization:

    • Choice of Reagents: Carbodiimide couplings (DCC, EDC) should always be performed with a racemization-suppressing additive. HOBt was the classic choice, but newer additives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) are often superior.[9] Onium salt reagents like HATU generally result in less racemization than HBTU due to the nature of the active ester formed.[3][7]

    • Base: Use a weaker, non-nucleophilic base like NMM or 2,4,6-collidine instead of stronger bases like DIPEA or triethylamine when racemization is a major concern.[7]

    • Temperature: Perform the activation and coupling at low temperatures (e.g., 0 °C) to slow down the rate of racemization.[7]

    • Pre-activation Time: Keep the time between the activation of the carboxylic acid and the addition of the amine as short as possible.

Data Presentation: Comparison of Common Amide Coupling Reagents

The selection of a coupling reagent is critical and depends on the specific substrates, scale, and sensitivity of the reaction to side products like racemization. The following tables summarize the characteristics of several common reagents.

Reagent ClassExample(s)ProsConsTypical Byproducts
Carbodiimides DCC, DIC, EDCInexpensive, widely used.[3][5]Can cause racemization without additives; DCC byproduct (DCU) has low solubility; EDC is moisture sensitive.[3][5][7]Dicyclohexylurea (DCU), Diisopropylurea (DIU), N-ethyl-N'-(3-dimethylaminopropyl)urea.
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUHigh coupling efficiency, fast reaction rates, low racemization (especially HATU, COMU).[3][9]More expensive than carbodiimides; byproducts can be difficult to remove; potential for guanidinylation side reaction if amine is added last.[10] HOBt/HOAt-based reagents are potentially explosive.[6]Tetramethylurea (TMU), HOAt/HOBt.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, suitable for sterically hindered couplings, minimal racemization.[3]Can be more expensive; BOP produces carcinogenic HMPA as a byproduct.[3]HMPA (for BOP), tripyrrolidinophosphine oxide.
Other T3P, CDI, DMT-MMT3P has easy workup (byproducts are water-soluble); CDI is inexpensive; DMT-MM works well in aqueous/alcoholic media.[7]T3P may require higher temperatures; CDI can be slow.Phosphonic acid derivatives (T3P); Imidazole (CDI).

Table 1: Qualitative Comparison of Amide Coupling Reagent Classes.

Reagent/Additive CombinationRelative Coupling EfficiencyRacemization PotentialNotes
DCC / HOBt GoodLowClassic combination; DCU precipitation can be an issue in SPPS.[6][7]
EDC / OxymaPure Very GoodVery LowOxyma is a superior alternative to HOBt, reducing racemization and improving rates.[9]
HBTU / DIPEA Very GoodLowStandard for many automated syntheses. Requires 2 eq. of base.[3]
HATU / DIPEA ExcellentVery LowGenerally faster and less prone to racemization than HBTU. Preferred for difficult couplings.[3]
COMU / DIPEA ExcellentVery LowHigh solubility and reactivity. Considered a safer alternative to HOBt/HOAt-based reagents. Requires only 1 eq. of base.[9]
PyBOP / DIPEA ExcellentVery LowVery effective for sterically hindered amino acids.[3]

Table 2: Performance Characteristics of Selected Coupling Systems.

Experimental Protocols

Protocol 1: Acyl Chloride Formation using Thionyl Chloride (SOCl₂)

This protocol describes the conversion of a carboxylic acid to a more reactive acyl chloride. This method is robust but the reagents are harsh and may not be suitable for sensitive substrates.

Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂) (neat or in an anhydrous solvent like DCM or toluene)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases)

  • Anhydrous solvent (optional)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • If using a solvent, add anhydrous DCM or toluene.

  • Add thionyl chloride (SOCl₂) (typically 1.5 - 2.0 eq) dropwise at 0 °C. For less reactive acids, SOCl₂ can be used as the solvent.

  • Add a catalytic amount of anhydrous DMF (1-2 drops). This generates the Vilsmeier reagent in situ, which catalyzes the reaction.

  • Allow the reaction to warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent) for 1-3 hours. Monitor the reaction progress by TLC or by observing the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, carefully remove the excess SOCl₂ and solvent under reduced pressure. It is often helpful to co-evaporate with an anhydrous solvent like toluene to ensure all volatile reagents are removed.

  • The resulting crude acyl chloride is often used immediately in the next step without further purification.

Protocol 2: Amide Coupling using EDC and NHS

This two-step, one-pot protocol is widely used for coupling primary amines to carboxylic acids, especially in bioconjugation. Using N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) creates a more stable active ester intermediate, increasing coupling efficiency.

Materials:

  • Carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous, non-amine containing buffer (e.g., MES buffer, pH 4.7-6.0 for activation) and a coupling buffer (e.g., PBS or HEPES, pH 7.2-8.0 for coupling) or an anhydrous organic solvent (e.g., DMF, DCM).

  • Non-nucleophilic base (e.g., DIPEA), if in an organic solvent.

Procedure (Aqueous Conditions):

  • Dissolve the carboxylic acid in activation buffer (e.g., MES, pH 5.5).

  • Prepare fresh solutions of EDC·HCl (e.g., 10 mg/mL) and sulfo-NHS (e.g., 10 mg/mL) in activation buffer immediately before use.

  • Add EDC·HCl (1.5 eq) and sulfo-NHS (1.2 eq) to the carboxylic acid solution.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Dissolve the amine in a coupling buffer (e.g., PBS, pH 7.4).

  • Add the amine solution to the activated carboxylic acid mixture.

  • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4 °C.

  • Quench any remaining active esters by adding a quenching agent like hydroxylamine or Tris buffer.

  • Purify the resulting amide conjugate using appropriate methods (e.g., dialysis, size-exclusion chromatography).

Procedure (Organic Solvent):

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add EDC·HCl (1.2 eq) and HOBt or Oxyma (1.2 eq).

  • Add a non-nucleophilic base such as DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in the FAQ section to purify the product.

Protocol 3: Amide Coupling using HATU

HATU is a highly efficient coupling reagent suitable for difficult couplings, including sterically hindered substrates and the formation of peptide bonds with low racemization.

Materials:

  • Carboxylic acid

  • Amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).

  • Add HATU (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to form the active ester.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and perform an aqueous workup (wash with dilute acid, dilute base, and brine) to remove byproducts and unreacted starting materials.

  • Purify the final product by column chromatography or recrystallization.

Mandatory Visualizations (Graphviz DOT Language)

General Amide Coupling Workflow

G start Start: Carboxylic Acid + Amine preactivate Pre-activation: - Add Solvent (e.g., DMF) - Add Base (e.g., DIPEA) - Add Coupling Reagent (e.g., HATU) start->preactivate activated_ester Activated Intermediate (e.g., OAt-ester) preactivate->activated_ester 10-15 min add_amine Add Amine activated_ester->add_amine reaction Coupling Reaction (RT, 1-12h) add_amine->reaction workup Aqueous Workup - Dilute with EtOAc - Wash with aq. HCl - Wash with aq. NaHCO3 - Wash with Brine reaction->workup purify Purification (Column Chromatography) workup->purify product Final Amide Product purify->product

Caption: General workflow for amide bond formation using a coupling reagent.

Troubleshooting Logic for Failed Amide Coupling

G start Reaction Failed (Low/No Yield) check_activation Was active intermediate formed? (Check by LC-MS) start->check_activation no_activation No Activation check_activation->no_activation No yes_activation Activation OK check_activation->yes_activation Yes reagent_issue Issue with Coupling Reagent - Reagent degraded? - Incorrect stoichiometry? no_activation->reagent_issue conditions_issue Issue with Conditions - Solvent not anhydrous? - Incorrect base/pH? no_activation->conditions_issue amine_issue Issue with Amine Nucleophile yes_activation->amine_issue solution_reagent Solution: - Use fresh reagent - Check calculations reagent_issue->solution_reagent solution_conditions Solution: - Use dry solvent/inert atm. - Switch to non-nucleophilic base conditions_issue->solution_conditions steric_hindrance Steric Hindrance? amine_issue->steric_hindrance poor_nucleophile Poor Nucleophile? (e.g., electron-deficient aniline) amine_issue->poor_nucleophile solution_sterics Solution: - Use stronger coupling agent (HATU) - Convert to acyl fluoride - Increase temperature steric_hindrance->solution_sterics solution_nucleophile Solution: - Use stronger coupling agent - Longer reaction time / higher temp. poor_nucleophile->solution_nucleophile

Caption: Troubleshooting workflow for a failed amide coupling reaction.

Carbodiimide (EDC) Activation Pathway

Caption: Activation of a carboxylic acid using EDC with an NHS additive.

References

Technical Support Center: Decarboxylation of Aminothiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the decarboxylation of aminothiophene carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of aminothiophene extremely low after decarboxylation?

Low yields are the most common issue. Several factors can be responsible:

  • Product Volatility: Simple aminothiophenes can be volatile and may be lost during solvent evaporation under reduced pressure.[1]

  • Product Instability: The free amine products are often unstable and prone to oxidation and polymerization, especially at the high temperatures required for decarboxylation, leading to the formation of dark, tar-like substances.[1]

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material.[1]

  • Side Reactions: At high temperatures or under harsh acidic conditions, degradation of the thiophene ring can occur.

Q2: My reaction seems incomplete, and I still have starting material present in my final product analysis. What should I do?

Incomplete conversion is a frequent problem.[1] Consider the following adjustments:

  • Increase Reaction Time: Decarboxylation can be slow. Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time until the starting material is consumed.

  • Increase Temperature: Higher temperatures often facilitate decarboxylation. However, be cautious as this can also increase degradation and polymerization.[1] A careful balance is required.

  • Use a Catalyst: For reactions that are sluggish under thermal conditions, adding a catalytic amount of a weak organic acid can significantly improve the rate and allow for lower reaction temperatures, reducing the risk of product degradation.[2]

Q3: The final product is a dark, tar-like substance instead of the expected aminothiophene. What went wrong?

This indicates product decomposition, most likely through oxidation or polymerization. Free aminothiophenes can be highly unstable.[1]

  • Use an Inert Atmosphere: Perform the reaction and workup under a nitrogen or argon atmosphere to prevent oxidation.

  • Lower the Reaction Temperature: If possible, use a catalyzed method that allows for a lower reaction temperature to minimize thermal degradation.[2]

  • Convert to a Salt: The product is often more stable as a salt.[1] After the reaction, consider isolating the product as its hydrochloride (HCl) or other stable salt by introducing HCl (e.g., as a solution in dioxane) during the workup.

Q4: I seem to lose most of my product during solvent removal or workup. How can I prevent this?

This is likely due to the volatility of the aminothiophene product.[1]

  • Avoid High Vacuum/Heat: When removing the solvent, use minimal heat and avoid applying a high vacuum. A rotary evaporator with a carefully controlled vacuum and a room temperature water bath is preferable.

  • Precipitate as a Salt: Before evaporating the solvent, convert the product to a non-volatile salt (like the HCl salt). This is a very effective method to prevent loss during workup.

  • Extraction with Care: Perform liquid-liquid extractions quickly and at cooler temperatures to minimize product decomposition in the aqueous phase.

Q5: Is it better to use a thermal or an acid-catalyzed method for decarboxylation?

The choice depends on your substrate's stability and reactivity.

  • Thermal Decarboxylation: This is a simpler method but often requires high temperatures, which can lead to product degradation and polymerization.[1] It is best suited for more robust substrates.

  • Acid-Catalyzed Decarboxylation: This method, often using a weak organic acid like acetic or formic acid in a polar aprotic solvent like DMF, can proceed at lower temperatures (e.g., 90-130 °C).[2] This minimizes thermal stress on the product, often leading to cleaner reactions and better yields, especially for sensitive substrates.

Troubleshooting Guide

Use the following diagram and table to diagnose and resolve common issues encountered during the decarboxylation of aminothiophene carboxylic acids.

Troubleshooting_Flowchart start Reaction Complete. Analyze Crude Product check_sm Starting Material (SM) Present? start->check_sm check_product Desired Product Observed? check_sm->check_product No incomplete Incomplete Reaction: - Increase Time/Temp - Add Catalyst check_sm->incomplete Yes dark_color Product is Dark / Polymeric? check_product->dark_color Yes no_product Reaction Failure: - Confirm SM Identity - Check Reagent Quality check_product->no_product No low_yield Low Isolated Yield? dark_color->low_yield No degradation Degradation: - Use Inert Atmosphere - Lower Temperature - Use Catalyst dark_color->degradation Yes volatile Product Loss: - Isolate as Salt - Avoid High Vacuum - Gentle Solvent Removal low_yield->volatile Yes success Successful Reaction low_yield->success No

Caption: Troubleshooting logic for decarboxylation experiments.

SymptomPossible Cause(s)Recommended Solutions
Incomplete Reaction (TLC/HPLC shows significant remaining starting material)1. Insufficient reaction time or temperature.2. The substrate is not reactive enough for thermal decarboxylation.1. Continue heating and monitor every 1-2 hours until starting material is consumed.2. Gradually increase the reaction temperature by 10-20 °C.3. Switch to an acid-catalyzed method using formic or acetic acid in DMF.[2]
Product Degradation (Reaction mixture turns dark brown/black; little to no desired product is observed)1. Oxidation of the aminothiophene product.2. Polymerization at high temperatures.3. Thermal decomposition of the thiophene ring.1. Run the reaction under an inert atmosphere (Nitrogen or Argon).2. Use a catalyzed procedure to lower the required reaction temperature.[2]3. Ensure the starting material is pure; impurities can promote decomposition.
Low Isolated Yield (Reaction monitoring shows good conversion, but little product is recovered after workup)1. Product is volatile and was lost during solvent evaporation.2. Product is unstable and decomposed during workup/purification.1. Convert the aminothiophene to its HCl salt before solvent removal by adding a solution of HCl in an organic solvent (e.g., dioxane, ether).2. Use gentle conditions for solvent removal (e.g., room temperature water bath, careful vacuum control).3. Perform purification steps (e.g., chromatography) quickly and consider using a deactivated silica gel.

Reaction Mechanism & Theory

The decarboxylation of 3-amino-2-thiophenecarboxylic acid is analogous to the well-known decarboxylation of β-keto acids.[3][4] The reaction proceeds through a concerted, cyclic six-membered transition state. The amino group's lone pair of electrons participates in the electron rearrangement, stabilizing the transition state and facilitating the loss of carbon dioxide to form an enamine-like intermediate, which then tautomerizes to the final aminothiophene product.

Caption: Mechanism of decarboxylation of 3-amino-2-thiophenecarboxylic acid.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for a decarboxylation experiment.

Workflow A 1. Setup B Combine Substrate, Solvent, (& Catalyst) A->B C 2. Reaction D Heat under N2 (e.g., 90-180 °C) C->D E 3. Monitoring F Take Aliquots Analyze by TLC/HPLC E->F G 4. Workup H Cool, (form salt), Extract, Dry G->H I 5. Purification J Evaporate Solvent Gently Purify (Chromatography/Distillation) I->J

Caption: General workflow for aminothiophene decarboxylation.

Protocol 1: Acid-Catalyzed Decarboxylation in DMF

This method is recommended for its milder conditions and generally higher yields.[2]

  • Reagents & Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aminothiophene carboxylic acid.

    • Add N,N-dimethylformamide (DMF) in a 1:1 to 1:5 mass ratio (substrate:solvent).

    • Add a catalytic amount of acetic acid or formic acid (0.01 to 0.05 molar equivalents).

    • Flush the apparatus with nitrogen or argon.

  • Reaction:

    • Heat the mixture with stirring to the target temperature (typically 95-130 °C).

    • The evolution of CO₂ gas should be visible.

  • Monitoring:

    • Periodically (e.g., every hour), take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it on a TLC plate against a spot of the starting material.

    • The reaction is complete when the starting material spot has disappeared.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Optional (Recommended): To isolate the product as a stable salt, slowly add 1.1 equivalents of 4M HCl in dioxane. Stir for 30 minutes. The product hydrochloride may precipitate.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure using minimal heat.

    • Purify the crude product by column chromatography on silica gel or distillation under high vacuum.

Protocol 2: Thermal Decarboxylation in a High-Boiling Solvent

This method is simpler but may require higher temperatures, increasing the risk of degradation.

  • Reagents & Setup:

    • In a flask equipped for distillation, dissolve or suspend the aminothiophene carboxylic acid in a high-boiling solvent (e.g., diphenyl ether, quinoline, or N-methyl-2-pyrrolidone).

    • Flush the system with nitrogen.

  • Reaction:

    • Heat the mixture to a high temperature (typically 150-250 °C). The exact temperature will depend on the substrate and solvent.

    • CO₂ evolution will be vigorous initially. The reaction can be monitored by the cessation of gas evolution.

  • Workup & Isolation:

    • Cool the reaction mixture.

    • If the product is volatile, it may be possible to distill it directly from the reaction mixture under vacuum.

    • Alternatively, use an extractive workup as described in Protocol 1, including the optional salt formation step to aid in isolation and improve stability.

Data Presentation

Table 1: Comparison of Decarboxylation Conditions
ParameterThermal DecarboxylationAcid-Catalyzed Decarboxylation
Typical Temperature High (150 - 250 °C)Moderate (90 - 130 °C)[2]
Catalyst NoneWeak organic acid (e.g., Acetic Acid)[2]
Common Solvents Diphenyl ether, Quinoline, NMPDMF, DMAc[2]
Pros Simple setup, no catalyst cost.Lower temperature, cleaner reaction, often higher yield, less degradation.[2]
Cons High risk of polymerization/degradation, lower yields for sensitive substrates.[1]Requires catalyst and specific solvents.
Table 2: Typical Parameters for Acid-Catalyzed Decarboxylation in DMF[2]
ParameterRecommended RangeNotes
Substrate:Solvent Ratio (w/w) 1:1 to 1:5Higher dilution can sometimes prevent side reactions but reduces throughput.
Substrate:Catalyst Ratio (mol/mol) 1:0.01 to 1:0.05A small catalytic amount is sufficient.
Reaction Temperature 95 - 130 °COptimize for your specific substrate; start lower and increase if the reaction is slow.
Typical Reaction Time 2 - 12 hoursHighly substrate-dependent. Must be monitored.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Aminothiophene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Derivatives of 5-aminothiophene-3-carboxylic acid represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities stem from the unique structural features of the thiophene core, which can be readily functionalized at various positions to modulate pharmacological properties. This guide provides a comparative overview of the anticancer, antimicrobial, and kinase inhibitory activities of selected this compound derivatives, supported by experimental data and detailed protocols.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. Their efficacy has been demonstrated against a variety of cancer cell lines, with some compounds exhibiting potent cytotoxic effects.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various thiophene derivatives, primarily focusing on their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
TP 5 HepG2-[1]
SMMC-7721-[1]
Compound 8e Various (NCI-60)GI50: 0.411 - 2.8[2]
Compound 480 HeLa12.61 µg/mL[3]
Hep G233.42 µg/mL[3]
Compound BU17 A5499[4]
Compound 15b A278012 ± 0.17[5]
A2780CP10 ± 0.15[5]
Compound S8 A-549Effective at 10⁻⁴ M[6]
Compound 16e HCT1163.20 ± 0.12[7]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of compounds.[1][3]

  • Cell Seeding: Cancer cells (e.g., HepG2, HeLa) are seeded in 96-well plates at a density of approximately 8 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiophene derivatives. A control group is treated with the vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[1][8] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570-590 nm.[8]

  • Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.

Visualization: Anticancer Screening Workflow

anticancer_workflow cell_culture 1. Cell Culture (e.g., HepG2, A549) seeding 2. Seed Cells in 96-well plates cell_culture->seeding compound_prep 3. Prepare Compound Dilutions treatment 4. Add Compounds to Cells compound_prep->treatment incubation 5. Incubate (24-72 hours) treatment->incubation mtt_add 6. Add MTT Reagent formazan 7. Solubilize Formazan mtt_add->formazan readout 8. Measure Absorbance formazan->readout analysis 9. Calculate IC50 Values readout->analysis

Caption: Workflow of an in vitro anticancer cytotoxicity assay.

Antimicrobial Activity

Certain this compound derivatives have demonstrated notable activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Comparative Antimicrobial Activity Data

The table below presents the antimicrobial efficacy of several thiophene derivatives, indicated by their minimum inhibitory concentration (MIC) or percentage of inhibition.

Compound ID/ReferenceMicroorganismActivity (MIC in mg/L or % Inhibition)Reference
Compound 7 Pseudomonas aeruginosaMore potent than gentamicin[9]
Compounds 7b, 8 Various BacteriaComparable to ampicillin and gentamicin[10][11]
Compounds 9b, 10 Fungi Species100% inhibition[10]
Compound S1 S. aureus, B. subtilis, E. coli, S. typhiMIC: 0.81 µM/ml[6]
Compound S4 C. albicans, A. nigerMIC: 0.91 µM/ml[6]
Compound 4 Col-R A. baumanniiMIC50: 16[12]
Col-R E. coliMIC50: 8[12]
Compound 5 Col-R A. baumanniiMIC50: 16[12]
Col-R E. coliMIC50: 32[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10⁵ CFU/mL).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization: MIC Determination Workflow

mic_workflow cluster_setup Plate Setup cluster_inoculation Inoculation & Incubation cluster_readout Results start Start with 96-well plate dilution 1. Serial Dilution of Compound start->dilution inoculate 2. Inoculate with Microorganism dilution->inoculate incubate 3. Incubate Plate (e.g., 24h at 37°C) inoculate->incubate observe 4. Observe for Turbidity (Growth) incubate->observe determine_mic 5. Identify Lowest Conc. with No Growth (MIC) observe->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Kinase Inhibitory Activity

Thiophene derivatives have also been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer. This makes them attractive targets for therapeutic intervention.

Comparative Kinase Inhibitory Activity Data

This table summarizes the inhibitory activity of specific thiophene derivatives against protein kinases.

Compound ID/ReferenceTarget KinaseActivity (% Inhibition or IC50)Reference
Compound 1 aPKCζ100% inhibition @ 30 µM[13]
Compound 24a (nitrile) aPKCζ87% inhibition @ 30 µM[13]
Compound 24b (acid) aPKCζ65% inhibition @ 30 µM[13]
Compound 6 aPKCζEC50: Low nanomolar[13]
Compound 32 aPKCζEC50: Low nanomolar[13]
Compound 16e EGFRIC50: 94.44 ± 2.22 nM[7]
Experimental Protocol: ADP-Glo™ Kinase Assay (Principle)

The ADP-Glo™ Kinase Assay is a luminescent method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. A similar principle applies to the ADP Quest assay mentioned.[13]

  • Kinase Reaction: The kinase, its substrate (e.g., a specific peptide), ATP, and the test inhibitor are combined in a reaction buffer. The reaction is allowed to proceed for a set time at a specific temperature.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Kinase Detection Reagent: A Kinase Detection Reagent is then added. This reagent contains an enzyme (ADP-dependent kinase) and a pro-luciferin substrate. The enzyme uses the ADP generated in the initial kinase reaction to convert the pro-luciferin into luciferin.

  • Luminescence Measurement: The amount of luciferin generated is proportional to the amount of ADP produced and is quantified by measuring the luminescent signal with a luminometer.

  • Data Analysis: A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase activity. IC50 values are calculated from dose-response curves.

Visualization: Kinase Inhibition Mechanism

kinase_inhibition cluster_active Active Kinase cluster_inhibited Inhibited Kinase ATP Kinase Kinase Kinase ATP->Kinase binds Substrate Kinase Substrate->Kinase binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Inhibitor Thiophene Derivative Kinase_Inh Kinase Inhibitor->Kinase_Inh blocks ATP site ATP_blocked ATP ATP_blocked->Kinase_Inh binding prevented

Caption: Mechanism of competitive kinase inhibition.

References

Comparative study of 5-Aminothiophene-3-carboxylic acid and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of 5-Aminothiophene-3-carboxylic Acid and Its Isomers for Researchers and Drug Development Professionals

This guide provides a detailed comparison of this compound and its structural isomers, focusing on their synthesis, physicochemical properties, and biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in medicinal chemistry and pharmacological research.

Introduction to Aminothiophene Carboxylic Acids

Aminothiophene carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds serve as versatile scaffolds in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Their derivatives have been reported to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting activities.[3][4] The position of the amino and carboxylic acid groups on the thiophene ring significantly influences the molecule's physicochemical properties and biological efficacy. This guide focuses on a comparative analysis of this compound and its key isomers: 2-aminothiophene-3-carboxylic acid and 3-aminothiophene-2-carboxylic acid.

Physicochemical Properties

The physicochemical properties of aminothiophene carboxylic acid isomers are crucial for their pharmacokinetic and pharmacodynamic profiles. Properties such as acid dissociation constant (pKa) and lipophilicity (logP) affect their absorption, distribution, metabolism, and excretion (ADME). A comparison of the available data for these isomers is presented below.

PropertyThis compound2-Aminothiophene-3-carboxylic Acid3-Aminothiophene-2-carboxylic Acid5-Aminothiophene-2-carboxylic Acid
Molecular Formula C₅H₅NO₂SC₅H₅NO₂SC₅H₅NO₂SC₅H₅NO₂S
Molecular Weight ( g/mol ) 143.16143.16[5]143.17[6]143.17[7]
pKa (Predicted) No data available5.42 ± 0.20[5]No data availableNo data available
XLogP3 No data availableNo data available1.3[6]1.1[7]
Hydrogen Bond Donor Count 222[6]2[7]
Hydrogen Bond Acceptor Count 333[6]3[7]
Melting Point (°C) No data availableDecomposesDecomposes from 85No data available

Note: Experimental data for all isomers is not consistently available in the literature. Predicted values are provided where experimental data is absent.

Synthesis of Aminothiophene Carboxylic Acids

The most common and versatile method for synthesizing 2-aminothiophenes is the Gewald reaction.[1][8] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[8]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives

This protocol describes a general procedure for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a derivative of 2-aminothiophene-3-carboxylic acid.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

Procedure:

  • To a solution of cyclohexanone (0.05 mol) and ethyl cyanoacetate (0.05 mol) in ethanol (15 mL), add elemental sulfur (0.05 mol).

  • Add morpholine (0.05 mol) to the mixture and stir at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Recrystallize the purified product from ethanol to obtain the final product as an off-white solid.[9]

Expected Yield: 50-85%[9]

Gewald_Synthesis_Workflow reagents Cyclohexanone + Ethyl Cyanoacetate + Sulfur + Morpholine mixing Mixing in Ethanol (Room Temperature, 24h) reagents->mixing workup Solvent Evaporation & Extraction with EtOAc mixing->workup purification Column Chromatography & Recrystallization workup->purification product 2-Aminothiophene Derivative purification->product Intrinsic_Apoptosis_Pathway Thiophene Aminothiophene Derivative ROS Reactive Oxygen Species (ROS) Generation Thiophene->ROS induces Mito Mitochondrial Depolarization ROS->Mito leads to Casp9 Caspase-9 Activation Mito->Casp9 activates Casp37 Caspase-3/7 Activation Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes Cell_Cycle_Arrest_Pathway Thiophene Aminothiophene Derivative p53 p53 Activation Thiophene->p53 induces p21 p21 Expression p53->p21 upregulates CDK2 Cyclin E/CDK2 Complex p21->CDK2 inhibits Arrest G1 Phase Arrest CDK2->Arrest progression blocked

References

Unveiling the Potency of Thiophene-Based Compounds in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kinase inhibitory activity of various thiophene-based compounds. Featuring supporting experimental data, detailed protocols, and signaling pathway visualizations, this document serves as a critical resource for advancing cancer research and drug discovery.

Thiophene and its derivatives have emerged as a promising scaffold in the design of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. The unique structural and electronic properties of the thiophene ring enable it to interact effectively with the ATP-binding pocket of various kinases, leading to the inhibition of signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. This guide delves into the validation of the kinase inhibitory activity of several thiophene-based compounds, comparing their efficacy against key oncogenic kinases and their cytotoxic effects on cancer cell lines.

Comparative Inhibitory Activity of Thiophene-Based Compounds

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various thiophene-based compounds against key kinases and cancer cell lines, providing a quantitative comparison of their potency. Sorafenib, a well-established multi-kinase inhibitor, is included as a reference for benchmarking.

Table 1: Kinase Inhibitory Activity (IC50) of Thiophene-Based Compounds and Sorafenib

CompoundTarget KinaseIC50 (µM)Reference
Thiophene Derivative 4c VEGFR-20.075[1][2]
AKT4.60[1][2]
Thiophene Derivative 3b VEGFR-20.126[1][2]
AKT6.96[1][2]
Thienopyrimidine Compound 5 FLT332.435[3]
Sorafenib VEGFR-20.090[4]
FLT30.059[4]
Raf-10.006[4]
B-Raf0.022[4]
PDGFR-β0.057[4]
c-KIT0.068[4]

Table 2: Cytotoxic Activity (IC50) of Thiophene-Based Compounds and Sorafenib against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Thiophene Derivative 4c HepG2Hepatocellular Carcinoma3.023[1]
PC-3Prostate Cancer3.12[1]
Thiophene Derivative 3b HepG2Hepatocellular Carcinoma3.105[1]
PC-3Prostate Cancer2.15[1]
Sorafenib HepG2Hepatocellular Carcinoma4.5 - 7.10[5][6]
Huh7Hepatocellular Carcinoma11.03[5]
PLC/PRF/5Hepatocellular Carcinoma6.3[6]
MDA-MB-231Breast Cancer2.6[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of test compounds using an ELISA-based assay.

  • Reagent Preparation : Prepare the kinase reaction buffer, substrate solution, and ATP solution as per the manufacturer's instructions. Serially dilute the test compounds and reference inhibitor (e.g., Sorafenib) to the desired concentrations.

  • Kinase Reaction : Add the kinase, substrate, and test compound to the wells of a microplate. Initiate the kinase reaction by adding ATP. Incubate the plate at the recommended temperature and time for the specific kinase.

  • Detection : After incubation, add a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate). Following another incubation period, add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Measurement : Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.

  • Data Analysis : The percentage of kinase inhibition is calculated relative to a control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[7][8]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the thiophene-based compounds or reference drug for 48-72 hours.

  • MTT Incubation : After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the water-soluble MTT into an insoluble purple formazan.[7]

  • Formazan Solubilization : Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[9][10]

  • Cell Treatment and Collection : Treat cells with the test compounds for a specified period. Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

  • Data Analysis : Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the targeted signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to facilitate a deeper understanding of the mechanisms of action and experimental design.

G cluster_0 Experimental Workflow: Kinase Inhibition Assay A Prepare Reagents B Kinase Reaction (Kinase, Substrate, Compound, ATP) A->B C Detection B->C D Signal Measurement C->D E Data Analysis (IC50) D->E

Workflow for determining kinase inhibitory activity.

G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Thiophene Thiophene-based Inhibitor Thiophene->VEGFR2 Thiophene->AKT

Inhibition of the VEGFR-2 signaling pathway.

G cluster_2 FLT3 Signaling Pathway in AML FLT3 FLT3-ITD JAK JAK FLT3->JAK PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 JAK->STAT5 Proliferation Leukemic Cell Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Inhibition of Apoptosis AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thieno_pyrimidine Thienopyrimidine Inhibitor Thieno_pyrimidine->FLT3

Inhibition of the FLT3 signaling pathway.

References

A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties and biological activities of 2-aminothiophene and 3-aminothiophene derivatives. The information is supported by experimental data and detailed methodologies to assist researchers in understanding the distinct characteristics of these two important classes of heterocyclic compounds.

Spectroscopic Data Comparison

The position of the amino group on the thiophene ring significantly influences the spectroscopic properties of these derivatives. The following tables summarize typical data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: 1H NMR Spectral Data Comparison
Feature2-Aminothiophene Derivatives3-Aminothiophene Derivatives
Amino Protons (NH2) Broad singlet, δ 4.0 - 6.5 ppmBroad singlet, δ 3.5 - 5.0 ppm
Thiophene Ring Protons δ 6.0 - 7.5 ppmδ 6.5 - 8.0 ppm
Coupling Constants (J) J4,5 ≈ 5-6 HzJ2,4 ≈ 1.5-2.5 Hz, J4,5 ≈ 3.5-4.5 Hz, J2,5 ≈ 3.0-3.5 Hz
Table 2: 13C NMR Spectral Data Comparison
Carbon Atom2-Aminothiophene Derivatives (ppm)3-Aminothiophene Derivatives (ppm)
C2 δ 150 - 165δ 110 - 125
C3 δ 100 - 115δ 140 - 155
C4 δ 120 - 130δ 115 - 125
C5 δ 115 - 125δ 120 - 130
Table 3: IR Spectral Data Comparison
Vibrational Mode2-Aminothiophene Derivatives (cm-1)3-Aminothiophene Derivatives (cm-1)
N-H Stretch 3200 - 3500 (often two bands)3300 - 3500 (often two bands)
C=C Stretch (thiophene) 1550 - 16201520 - 1600
C-N Stretch 1250 - 13501280 - 1380
Table 4: Mass Spectrometry Fragmentation Comparison
Fragmentation Pathway2-Aminothiophene Derivatives3-Aminothiophene Derivatives
Dominant Fragmentation Loss of HCN from the molecular ionRing cleavage is more prominent
Common Fragments [M-HCN]+, [M-CS]+Fragments corresponding to the loss of substituents
Table 5: UV-Vis Spectral Data Comparison
Transition2-Aminothiophene Derivatives (nm)3-Aminothiophene Derivatives (nm)
π → π Transition*280 - 320260 - 290

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 2- and 3-aminothiophene derivatives.

Instrumentation: A 300 MHz or higher NMR spectrometer (e.g., Bruker Avance III).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the aminothiophene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • 1H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional 1H NMR spectrum with the following typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16

      • Relaxation delay (d1): 2 s

      • Acquisition time: 4 s

      • Spectral width: 20 ppm

  • 13C NMR Acquisition:

    • Acquire a one-dimensional 13C NMR spectrum with proton decoupling using typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024

      • Relaxation delay (d1): 2 s

      • Acquisition time: 1.5 s

      • Spectral width: 240 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the aminothiophene derivatives.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm-1, with a resolution of 4 cm-1.

    • Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the positions and intensities of the absorption bands to identify characteristic functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the aminothiophene derivatives.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

Procedure:

  • Sample Preparation:

    • For ESI-MS: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ion source via direct infusion or after separation by liquid chromatography.

    • For EI-MS: Introduce a small amount of the volatile sample directly into the ion source.

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range.

    • For tandem mass spectrometry (MS/MS), select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

  • Data Analysis: Determine the molecular weight from the molecular ion peak (M+ or [M+H]+). Analyze the fragmentation pattern to gain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the aminothiophene derivatives.

Instrumentation: A UV-Vis spectrophotometer (e.g., Agilent Cary 60).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the aminothiophene derivative in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Spectrum Acquisition:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λmax values and the corresponding molar absorptivity (ε) to characterize the electronic transitions.

Biological Activity and Signaling Pathways

2-Aminothiophene and 3-aminothiophene derivatives exhibit a range of biological activities, including acting as enzyme inhibitors and receptor modulators. Below are diagrams illustrating two such mechanisms of action.

GLP-1 Receptor Positive Allosteric Modulation

Certain 2-aminothiophene derivatives act as positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[1] These PAMs enhance the receptor's response to its endogenous ligand, GLP-1.

GLP1R_Signaling cluster_membrane Cell Membrane GLP1R GLP-1R Gs Gαs GLP1R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces GLP1 GLP-1 GLP1->GLP1R Binds PAM 2-Aminothiophene Derivative (PAM) PAM->GLP1R Binds (Allosteric Site) Gs->AC Activates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin Insulin Secretion PKA->Insulin CREB CREB Phosphorylation PKA->CREB EPAC->Insulin

Caption: GLP-1R signaling enhanced by a 2-aminothiophene PAM.

Inhibition of Tubulin Polymerization

Both 2- and 3-aminothiophene derivatives have been shown to act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest and apoptosis.

Tubulin_Inhibition cluster_cell Cancer Cell Aminothiophene Aminothiophene Derivative Tubulin Tubulin Dimers Aminothiophene->Tubulin Binds to Microtubules Microtubule Polymerization Aminothiophene->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Leads to G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Catastrophe Mitotic Catastrophe G2M->Catastrophe Apoptosis Apoptosis Catastrophe->Apoptosis

References

A Tale of Two Scaffolds: 5-Aminothiophene-3-carboxylic Acid vs. Anthranilic Acid in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Heterocyclic Chemistry and Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the privileged structures, fused pyrimidinones hold a prominent position due to their wide range of biological activities. This guide provides a detailed comparison of two key starting materials in the synthesis of such heterocyclic systems: the bioisosteric pair of 5-aminothiophene-3-carboxylic acid and the classical precursor, anthranilic acid. Their synthetic utility is benchmarked through the preparation of their respective fused pyrimidinone cores: thieno[3,2-d]pyrimidin-4(3H)-ones and quinazolin-4(3H)-ones.

This comparison is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic routes, comparative experimental data, and the underlying bioisosteric rationale for choosing one scaffold over the other.

At a Glance: Key Physicochemical and Synthetic Parameters

The choice between this compound and anthranilic acid often hinges on the desired physicochemical properties and the synthetic accessibility of the final compounds. The thiophene core is a well-established bioisostere of the benzene ring, offering a similar spatial arrangement but with altered electronic properties, which can significantly impact biological activity and metabolic stability.

ParameterThis compoundAnthranilic acidReference
Molecular Formula C₅H₅NO₂SC₇H₇NO₂N/A
Molecular Weight 143.16 g/mol 137.14 g/mol N/A
Resulting Heterocycle Thieno[3,2-d]pyrimidin-4(3H)-oneQuinazolin-4(3H)-oneN/A
Key Synthetic Method Cyclocondensation with amides/formamideNiementowski Reaction[1][2]
Bioisosteric Relationship Thiophene ring is a bioisostere of the benzene ring.Benzene is the parent aromatic ring.[3][4]

Synthetic Performance: A Comparative Analysis

The synthesis of the fused pyrimidinone ring from both starting materials typically involves a cyclocondensation reaction with a suitable one-carbon source, such as formamide or other amides. While direct comparative studies under identical conditions are scarce, analysis of published procedures for analogous compounds allows for a meaningful comparison of their synthetic performance.

Synthesis of 2-Substituted Fused Pyrimidinones

The following tables summarize representative experimental data for the synthesis of 2-substituted thieno[3,2-d]pyrimidin-4(3H)-ones and quinazolin-4(3H)-ones.

Table 1: Synthesis of 2-Substituted Thieno[3,2-d]pyrimidin-4(3H)-ones

Starting MaterialReagentReaction ConditionsProductYield (%)Reference
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylateN,N-dimethylformamide dimethyl acetal (DMF-DMA), then 3-methoxybenzylamineMicrowave, 100 °C, 15 min (for intermediate); Microwave, 100 °C, 15 min (final step)3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one31[5]
3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxamide4-Methoxybenzaldehyde, HClReflux, 2 h2-(4-Methoxyphenyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-oneNot specified[3]
2-Aminothiophene-3-carboxamide derivativesAppropriate iminoester hydrochloridesSuitable conditions2-(Substituted benzyl)thieno[2,3-d]pyrimidin-4(3H)-onesNot specified[6]

Table 2: Synthesis of 2-Substituted Quinazolin-4(3H)-ones

Starting MaterialReagentReaction ConditionsProductYield (%)Reference
Anthranilic acidButyryl chloride, then acetic anhydride, then anilineStepwise synthesis2-Propyl-3-phenylquinazolin-4(3H)-oneNot specified[7]
Anthranilic acidFormamideConventional heating: 150-160 °C, 8 hQuinazolin-4(3H)-one61[8]
Anthranilic acidFormamideMicrowave irradiationQuinazolin-4(3H)-one87[8]
Anthranilic acidTrimethyl orthoformate, various aminesMicrowave, 120 °C, 30 min3-Substituted-quinazolin-4(3H)-onesNot specified[9]

From the available data, it is evident that both starting materials can be effectively converted to their respective fused pyrimidinone systems. Microwave-assisted synthesis appears to be a highly efficient method for the preparation of quinazolin-4(3H)-one from anthranilic acid, offering a significantly higher yield in a much shorter reaction time compared to conventional heating.[8] The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones also benefits from microwave irradiation.[5]

Experimental Protocols

General Procedure for the Synthesis of Quinazolin-4(3H)-one (Niementowski Reaction)

Conventional Method: A mixture of anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) is heated in a sand bath at 150-160 °C for 8 hours. After cooling, the resulting precipitate is filtered, washed thoroughly with water, dried, and recrystallized from methanol to yield quinazolin-4(3H)-one.[8]

Microwave-Assisted Method: In a Pyrex beaker, anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) are mixed well. The mixture is then subjected to microwave irradiation. The reaction progress is monitored by TLC. Upon completion, the product is worked up as in the conventional method.[8]

General Procedure for the Synthesis of 3,6-Disubstituted-thieno[3,2-d]pyrimidin-4(3H)-one

A solution of methyl 3-amino-5-(substituted)thiophene-2-carboxylate in ethanol is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is heated under microwave irradiation at 100 °C for 15 minutes. The solvent is removed under reduced pressure, and the resulting intermediate is used in the next step without further purification.[5]

To a solution of the intermediate in DMF, the desired primary amine is added. The mixture is again heated under microwave irradiation at 100 °C for 15 minutes. After cooling, water is added to the reaction mixture, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the desired 3,6-disubstituted-thieno[3,2-d]pyrimidin-4(3H)-one, which can be further purified by chromatography.[5]

Logical and Experimental Workflows

The synthesis of these important heterocyclic cores follows a logical sequence of reactions, which can be visualized as follows:

experimental_workflow cluster_thiophene Thieno[3,2-d]pyrimidine Synthesis cluster_benzene Quinazoline Synthesis (Niementowski) T0 5-Aminothiophene- 3-carboxylic acid derivative T1 Intermediate Formation (e.g., with DMF-DMA) T0->T1 Microwave T2 Cyclocondensation (with amine) T1->T2 Microwave T3 Thieno[3,2-d]pyrimidin-4(3H)-one T2->T3 B0 Anthranilic acid B1 Cyclocondensation (with amide, e.g., formamide) B0->B1 Heating or Microwave B2 Quinazolin-4(3H)-one B1->B2 signaling_pathway cluster_pathway Kinase Inhibition Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Thienopyrimidine or Quinazoline Inhibitor Inhibitor->RTK Inhibitor->PI3K

References

A Comparative Guide to 5-Aminothiophene-3-carboxylic Acid Analogs: In Vitro and In Vivo Evaluations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-aminothiophene-3-carboxylic acid analogs and related thiophene derivatives, focusing on their performance in preclinical cancer studies. The information presented is collated from various scientific publications to aid in the evaluation and selection of promising candidates for further development. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows.

In Vitro Performance Comparison

The in vitro efficacy of ortho-amino thiophene carboxamide derivatives has been evaluated against various cancer cell lines and specific molecular targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the cytotoxic and enzyme-inhibitory activities of these analogs.

Cytotoxicity Against Human Cancer Cell Lines

The data below, extracted from a study by Abd Elhameid et al., showcases the cytotoxic potential of a series of 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides against hepatocellular carcinoma (HepG-2) and colorectal cancer (HCT-116) cell lines.[1][2] Sorafenib, a known multi-kinase inhibitor, was used as a reference compound.

CompoundR GroupHepG-2 IC50 (µM)HCT-116 IC50 (µM)
4 Phenyl10.1 ± 0.912.5 ± 1.1
5 4-Chlorophenyl2.3 ± 0.24.1 ± 0.3
6 4-Fluorophenyl7.9 ± 0.69.3 ± 0.8
7 4-Methylphenyl6.2 ± 0.58.8 ± 0.7
8 4-Methoxyphenyl8.8 ± 0.710.4 ± 0.9
9 4-Nitrophenyl> 50> 50
10 2-Chlorophenyl3.9 ± 0.35.6 ± 0.4
11 2-Methylphenyl7.1 ± 0.69.9 ± 0.8
12 2-Nitrophenyl> 50> 50
13 Naphthyl5.1 ± 0.47.2 ± 0.6
Sorafenib -5.3 ± 0.46.8 ± 0.5
VEGFR-2 Kinase Inhibition

Several this compound analogs have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The table below presents the in vitro inhibitory activity of selected compounds against VEGFR-2.[1][2]

CompoundVEGFR-2 IC50 (µM)
5 0.59 ± 0.05
21 1.29 ± 0.11
Sorafenib 0.09 ± 0.008

In Vivo Evaluation

Detailed comparative in vivo studies for a series of this compound analogs are not extensively available in the public domain. However, individual studies on related thiophene carboxamide derivatives have demonstrated their potential for in vivo efficacy. For instance, some novel thiophene-3-carboxamide derivatives have been reported to exhibit anti-angiogenic properties and reduce tumor growth in xenograft models.[3][4] One study on a thiophene carboxamide derivative, JCI-20679, showed its ability to inhibit mitochondrial complex I, leading to antiproliferative effects both in vitro and in vivo.[5] The lack of standardized and comparative in vivo data highlights a gap in the current research landscape and underscores the need for further studies to fully elucidate the therapeutic potential of this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments commonly employed in the evaluation of this compound analogs.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Reaction Setup: In a 96-well plate, prepare a master mixture containing 5x kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr 4:1)).

  • Inhibitor Addition: Add the test compounds at various concentrations to the designated wells.

  • Enzyme Addition: Thaw the VEGFR-2 enzyme on ice and add it to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Signal Detection: Add a detection reagent (e.g., Kinase-Glo® MAX) to each well, which measures the amount of ATP remaining.

  • Luminescence Measurement: Incubate at room temperature for 15 minutes and measure the luminescence. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compounds for a specified duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a fluorescent DNA dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-bound dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

  • Cell Treatment and Collection: Treat cells with the test compounds. Collect both floating and adherent cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound analogs and a typical experimental workflow for their evaluation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Thiophene Analog Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Thiophene Analog Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

RhoA_ROCK_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC_Phosphatase->MLC_P Dephosphorylates MLC->MLC_P Stress_Fibers Stress Fiber Formation & Cell Invasion MLC_P->Stress_Fibers Inhibitor Thiophene Analog Inhibitor->ROCK

Caption: RhoA/ROCK Signaling Pathway and Inhibition.

Experimental_Workflow start Compound Synthesis (Thiophene Analogs) in_vitro_screening In Vitro Screening start->in_vitro_screening cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro_screening->cytotoxicity kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2) in_vitro_screening->kinase_assay mechanistic_studies Mechanistic Studies cytotoxicity->mechanistic_studies kinase_assay->mechanistic_studies cell_cycle Cell Cycle Analysis mechanistic_studies->cell_cycle apoptosis Apoptosis Assay mechanistic_studies->apoptosis in_vivo_studies In Vivo Studies (Xenograft Models) mechanistic_studies->in_vivo_studies efficacy Efficacy Evaluation (Tumor Growth Inhibition) in_vivo_studies->efficacy toxicity Toxicity Assessment (Body Weight, etc.) in_vivo_studies->toxicity lead_optimization Lead Optimization in_vivo_studies->lead_optimization

Caption: Preclinical Evaluation Workflow.

References

Comparison of different synthetic methods for polysubstituted thiophenes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Methods of Polysubstituted Thiophenes

For researchers, scientists, and professionals in drug development, the thiophene nucleus represents a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and functional materials. The strategic synthesis of polysubstituted thiophenes is therefore a cornerstone of modern medicinal and materials chemistry. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable approach for a given target molecule.

Classical Synthetic Strategies

The Gewald, Fiesselmann, and Paal-Knorr syntheses are foundational methods for the construction of the thiophene ring, each offering distinct advantages in terms of accessible substitution patterns and starting material availability.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multicomponent reaction that provides facile access to 2-aminothiophenes.[1] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1] This method is highly valued for its efficiency and the direct introduction of an amino group, which serves as a versatile handle for further functionalization.

The Gewald reaction is known for its operational simplicity and the use of readily available starting materials. Yields are generally moderate to high, and the reaction conditions can often be mild.[2] Microwave-assisted protocols have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[3][4][5]

EntryCarbonyl Compoundα-Cyano Ester/NitrileBaseSolventConditionsYield (%)Reference
1CyclohexanoneEthyl cyanoacetateMorpholineEthanolReflux, 2-3 h~60%[2]
2CyclopentanoneMalononitrilePyrrolidineDMF50 °C, MW, 30 min70%[4]
3ButyraldehydeEthyl cyanoacetatePyrrolidineDMF50 °C, MW, 30 min95%[4]
4AcetophenoneMalononitrileTriethylamineWaterRT, 2h75-98%[2]
54-NitroacetophenoneEthyl cyanoacetate-Ethanol120 °C, MW, 46 min-[6]

A mixture of the carbonyl compound (1 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1 mmol) in DMF (3 mL) is subjected to microwave irradiation at 50 °C for 30 minutes. After completion of the reaction, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried to afford the 2-aminothiophene product.

The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.

Gewald_Mechanism Start Ketone/Aldehyde + α-Cyanoester Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Sulfur Intermediate2 Thiolated Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 2-Aminothiophene Cyclization->Product Tautomerization

Caption: Mechanism of the Gewald Aminothiophene Synthesis.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylates from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[7][8] A significant variation, known as the Lissavetzky modification, utilizes β-ketoesters as starting materials.[7]

This method is particularly useful for accessing thiophenes with hydroxyl and ester functionalities, which can be further elaborated. The reaction generally proceeds with good regioselectivity.

EntryStarting Material 1Starting Material 2BaseConditionsYield (%)Reference
1Dimethyl acetylenedicarboxylateMethyl thioglycolateSodium methoxide--[8]
2Ynone trifluoroborate saltsAlkylthiols--High[9]
3Aryl-substituted acrylonitriles----[10]

Specific yield data for a range of substrates is less commonly tabulated in single sources for the Fiesselmann synthesis compared to the Gewald reaction.

To a solution of sodium methoxide in methanol, methyl thioglycolate is added dropwise at a low temperature. The α,β-acetylenic ester is then added, and the reaction mixture is stirred until completion. The reaction is quenched, and the product is isolated by extraction and purified by chromatography or recrystallization.

The mechanism involves a base-catalyzed Michael addition of the thioglycolate to the acetylenic ester, followed by an intramolecular Dieckmann-like condensation.

Fiesselmann_Mechanism Start α,β-Acetylenic Ester + Thioglycolic Acid Derivative Michael_Addition Michael Addition Start->Michael_Addition Base Intermediate1 Adduct Michael_Addition->Intermediate1 Cyclization Intramolecular Condensation Intermediate1->Cyclization Product 3-Hydroxythiophene Cyclization->Product Tautomerization

Caption: Mechanism of the Fiesselmann Thiophene Synthesis.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classical and straightforward method for synthesizing substituted thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[11][12] Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[12][13]

The primary limitation of this method has historically been the availability of the 1,4-dicarbonyl starting materials.[11] However, modern synthetic methods have expanded their accessibility. The reaction conditions can be harsh, which may not be suitable for sensitive substrates.[11] Microwave-assisted versions can offer milder conditions and shorter reaction times.[14][15]

Entry1,4-Dicarbonyl CompoundSulfurizing AgentConditionsYield (%)Reference
1Hexane-2,5-dioneP₄S₁₀Toluene, MW, 120 °C, 6-8 min74%[16]
21,4-Diphenylbutane-1,4-dioneLawesson's reagentToluene, MW, 120 °C, 6-8 min70%[16]
31-Phenylpentane-1,4-dioneLawesson's reagentToluene, MW, 120 °C, 6-8 min78%[16]

A mixture of the 1,4-dicarbonyl compound (1 mmol) and Lawesson's reagent (0.5 mmol) in toluene (5 mL) is subjected to microwave irradiation at 120 °C for 6-8 minutes. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the substituted thiophene.

The mechanism is believed to involve the conversion of the dicarbonyl to a thioketone intermediate, which then undergoes cyclization and dehydration.

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl Sulfurization Sulfurization Start->Sulfurization P₄S₁₀ or Lawesson's Reagent Intermediate1 Thioketone Intermediate Sulfurization->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Hemithioacetal Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Thiophene Dehydration->Product

Caption: Mechanism of the Paal-Knorr Thiophene Synthesis.

Modern Synthetic Strategies

More recent developments in synthetic methodology have focused on improving efficiency, regioselectivity, and functional group tolerance. These include domino reactions and transition-metal-catalyzed C-H functionalization.

Domino Synthesis

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex polysubstituted thiophenes.[17] For example, tetrasubstituted thiophenes can be synthesized from 1,3-enynes and mercaptoacetaldehyde in a DABCO-catalyzed domino reaction.[17]

These methods are highly atom-economical and can rapidly build molecular complexity from simple precursors. They often proceed under mild, metal-free conditions.

Entry1,3-EnyneCatalystSolventConditionsYield (%)Reference
1(E)-N,N-dimethyl-2-(2-nitrovinyl)anilineDABCOCHCl₃RTHigh[17]

To a solution of the 1,3-enyne (0.5 mmol) in chloroform (5 mL), mercaptoacetaldehyde (0.6 mmol) and DABCO (0.1 mmol) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto the thiophene ring, avoiding the need for pre-functionalized starting materials.[18] Palladium-catalyzed C-H arylation is a prominent example, allowing for the formation of C-C bonds at specific positions.[19][20]

C-H functionalization offers a more direct and environmentally benign approach to substituted thiophenes compared to traditional cross-coupling reactions that require organometallic reagents. Regioselectivity can be controlled by directing groups or by the inherent reactivity of the C-H bonds.[18]

| Entry | Thiophene Substrate | Coupling Partner | Catalyst | Conditions | Yield (%) | Reference | | :-- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzo[b]thiophene | 4-Iodotoluene | Pd₂(dba)₃·CHCl₃, Ag₂CO₃ | Hexafluoro-2-propanol, 24 °C, 16 h | 90% |[20] | | 2 | Thiophene | 4-Iodoanisole | Pd₂(dba)₃·CHCl₃, Ag₂CO₃ | Hexafluoro-2-propanol, 24 °C, 16 h | 85% |[20] | | 3 | 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine | Bromobenzene | Pd(OAc)₂, K₂CO₃ | Toluene | Moderate to Good |[19] |

A mixture of the thiophene (0.75 mmol), aryl iodide (1.12 mmol), Pd₂(dba)₃·CHCl₃ (2.5 mol %), and Ag₂CO₃ (0.56 mmol) in hexafluoro-2-propanol (0.75 mL) is stirred at room temperature for 16 hours. The reaction mixture is then diluted with ethyl acetate and filtered through a plug of silica. The filtrate is concentrated, and the product is purified by column chromatography.

Logical Workflow for Method Selection

The choice of synthetic method depends on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups.

Method_Selection Target Target Polysubstituted Thiophene Desired_Substituents Identify Desired Substituents Target->Desired_Substituents Amino_Group 2-Amino Group? Desired_Substituents->Amino_Group Hydroxy_Ester 3-Hydroxy-2-ester? Amino_Group->Hydroxy_Ester No Gewald Gewald Synthesis Amino_Group->Gewald Yes Specific_Alkyl_Aryl Specific Alkyl/Aryl Substitution? Hydroxy_Ester->Specific_Alkyl_Aryl No Fiesselmann Fiesselmann Synthesis Hydroxy_Ester->Fiesselmann Yes Paal_Knorr Paal-Knorr Synthesis Specific_Alkyl_Aryl->Paal_Knorr From 1,4-Dicarbonyl Modern_Methods Consider Modern Methods Specific_Alkyl_Aryl->Modern_Methods Direct Introduction Starting_Materials Assess Starting Material Availability Gewald->Starting_Materials Fiesselmann->Starting_Materials Paal_Knorr->Starting_Materials Domino Domino Reaction Modern_Methods->Domino CH_Func C-H Functionalization Modern_Methods->CH_Func Domino->Starting_Materials CH_Func->Starting_Materials Functional_Group Evaluate Functional Group Tolerance Starting_Materials->Functional_Group Final_Choice Select Optimal Method Functional_Group->Final_Choice

Caption: Decision workflow for selecting a thiophene synthesis method.

Conclusion

The synthesis of polysubstituted thiophenes is a mature field with a rich collection of reliable methods. Classical approaches like the Gewald, Fiesselmann, and Paal-Knorr syntheses remain highly relevant for accessing specific substitution patterns. Modern methods, including domino reactions and C-H functionalization, offer increased efficiency, atom economy, and novel disconnection possibilities. The selection of an appropriate synthetic strategy should be guided by a careful analysis of the target structure, the availability of starting materials, and the required functional group compatibility. This guide provides a framework for making informed decisions in the design and execution of synthetic routes to this important class of heterocyclic compounds.

References

A Head-to-Head Comparison of Catalysts for the Gewald Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The Gewald three-component reaction, a cornerstone in the synthesis of highly substituted 2-aminothiophenes, has garnered significant attention due to the wide-ranging biological and material applications of its products.[1][2] This one-pot condensation of a carbonyl compound, an α-cyanoester or α-cyanoketone, and elemental sulfur is prized for its efficiency and atom economy.[3] The choice of catalyst is paramount, profoundly influencing reaction rates, yields, and the overall sustainability of the process. This guide provides a detailed, data-driven comparison of various catalytic systems employed in the Gewald synthesis, offering researchers the insights needed to select the optimal catalyst for their specific applications.

Catalyst Performance: A Quantitative Comparison

The efficacy of a catalyst in the Gewald synthesis is typically evaluated based on reaction yield, time, temperature, and catalyst loading. While traditional homogeneous bases like piperidine and morpholine are effective, recent advancements have introduced heterogeneous catalysts, ionic liquids, and enzymatic systems that offer significant advantages in terms of reusability, milder reaction conditions, and improved environmental footprint.[2][4]

Below is a summary of the performance of various catalysts for the Gewald synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur, a commonly used model reaction.

Catalyst SystemCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)ReusabilityReference
Heterogeneous Catalysts
KG-60-piperazine10 mol%Ethanol80489>4 cycles (yield dropped to 75% on 5th run)[5][6]
ZnO Nanoparticles2.5 mol%Solvent-freeNot SpecifiedNot SpecifiedModerate to HighNot Specified[7]
Sodium Aluminate (NaAlO₂)Not SpecifiedEthanolReflux2-582-95Reusable[8]
Enzymatic/Ionic Liquid Systems
Lipase in [HOEmim]PF₆:H₂ONot Specified[HOEmim]PF₆:H₂O50Not Specified67.8–97.4*>10 cycles with no loss in yield[9][10]
Ionic Liquid Systems
EDDA in [Bmim]BF₄Catalytic[Bmim]BF₄Not SpecifiedNot SpecifiedHighRecyclable[11]
Traditional Homogeneous Bases
Morpholine (Microwave)CatalyticEthanol700.3355-92Not Reusable[12]

*Yields reported for the synthesis of various 3-substituted 2-aminothiophenes from 2,5-dihydroxy-1,4-dithiane.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for the Gewald synthesis using a traditional homogeneous catalyst and a modern heterogeneous catalyst.

1. General Protocol using a Homogeneous Base (e.g., Morpholine)

A mixture of the ketone or aldehyde (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (11 mmol) is prepared in a suitable solvent such as ethanol or DMF (20 mL). A catalytic amount of a secondary amine like morpholine or piperidine (1-2 mmol) is added to the mixture.[2] The reaction is then stirred at a temperature ranging from room temperature to 50°C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

2. Protocol for Heterogeneous Catalysis (KG-60-piperazine)

In a round-bottom flask, cyclohexanone (20 mmol) and malononitrile (20 mmol) are dissolved in absolute ethanol (30 mL).[6] To this solution, elemental sulfur (22 mmol) and the KG-60-piperazine catalyst (10 mol%, 3.70 g) are added.[6] The reaction mixture is then refluxed at 80°C for 4 hours.[6] After the reaction is complete, the catalyst is separated by simple filtration. The solvent from the filtrate is evaporated under reduced pressure, and the resulting solid product is purified, typically by recrystallization. The recovered catalyst can be washed, dried, and reused in subsequent reactions.[5][6]

Visualizing Reaction Pathways and Workflows

Gewald Reaction Mechanism

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[3][13] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile intermediate. The final steps involve cyclization and tautomerization to yield the stable 2-aminothiophene product.[3]

Gewald_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Sulfur_Addition Sulfur Addition & Cyclization cluster_Aromatization Aromatization Start Carbonyl + Activated Nitrile Intermediate1 α,β-Unsaturated Nitrile Start->Intermediate1 -H₂O Base Base Catalyst Base->Start Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate1 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Cyclization Product 2-Aminothiophene Intermediate3->Product Tautomerization Catalyst_Workflow Define_Goals Define Reaction Goals (Yield, Purity, Green Metrics) Initial_Screening Initial Catalyst Screening (Homogeneous vs. Heterogeneous vs. Biocatalyst) Define_Goals->Initial_Screening Optimization Parameter Optimization (Solvent, Temp, Time, Loading) Initial_Screening->Optimization Select best candidates Reusability_Study Catalyst Reusability & Leaching Study Optimization->Reusability_Study For heterogeneous/reusable catalysts Scale_Up Scale-Up and Process Validation Optimization->Scale_Up Reusability_Study->Optimization Iterate if needed Reusability_Study->Scale_Up Final_Protocol Final Optimized Protocol Scale_Up->Final_Protocol

References

Safety Operating Guide

Proper Disposal of 5-Aminothiophene-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of 5-Aminothiophene-3-carboxylic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals.

The primary route for the disposal of this compound is through an approved hazardous waste disposal program.[1][2][3] This ensures that the chemical is managed in a way that minimizes risk to human health and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified as a substance that causes severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area. If dusts are likely to be generated, a NIOSH/MSHA approved respirator may be necessary.[2]

Operational and Disposal Plan

This plan outlines the step-by-step procedure for the safe disposal of this compound, from the point of generation to final collection.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All solid this compound, as well as any materials contaminated with it (e.g., weighing boats, contaminated gloves, or paper towels), must be treated as hazardous waste.[1]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions. This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

Step 2: Waste Accumulation and Storage

  • Use Appropriate Containers: Collect solid waste in a clearly labeled, sealable, and chemically compatible container. The original product container can be used if it is in good condition.[1] For contaminated lab supplies, use a designated, leak-proof container lined with a plastic bag.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive").

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and in a location that prevents accidental spills.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[2]

Step 3: Disposal of Empty Containers

  • Decontamination: A container that held this compound is considered empty once all contents have been removed by normal means (e.g., scraping, pouring).

  • Rinsing: For a container to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., water, if appropriate and safe for the specific research context). The first rinseate must be collected and disposed of as hazardous waste.

  • Defacing Labels: All hazardous chemical labels on the empty container must be defaced or removed before it is discarded.

Step 4: Requesting Waste Pickup

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. This typically involves submitting an online or paper form.

  • Provide Accurate Information: Ensure all information on the waste pickup request is accurate, including the chemical name, quantity, and container type.

Quantitative Data Summary

The following table summarizes key quantitative data related to the safe handling of this compound. This information is derived from safety data sheets (SDS).

ParameterValueSource
pH No data available[1]
Flash Point No data available[1]
Autoignition Temperature No data available
Explosive Limits No data available
Vapor Pressure No data available
Solubility No data available

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory hazardous waste management protocols and information from safety data sheets. No specific experimental protocols for the treatment or neutralization of this compound prior to disposal are recommended, as this should be handled by a licensed waste disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Generation of Waste (Solid chemical or contaminated material) B Segregate as Hazardous Waste (Incompatible with strong acids, bases, and oxidizing agents) A->B C Collect in Labeled, Sealable Container B->C D Store in Designated Satellite Accumulation Area C->D H Empty Container (Triple-Rinse) C->H When container is empty E Keep Container Closed D->E F Request Waste Pickup from EHS D->F When container is full or per lab schedule G Proper Disposal by Approved Facility F->G I Collect First Rinseate as Hazardous Waste H->I J Deface Label and Dispose of Container H->J I->C

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 5-Aminothiophene-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Aminothiophene-3-carboxylic acid, a compound requiring careful management. Adherence to these protocols is critical for minimizing risk and ensuring a secure research environment.

Personal Protective Equipment (PPE): A Multi-layered Defense

When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Face shield- Lab coat- Respiratory protection (N95 or higher-rated respirator)
Solution Preparation and Handling - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Face shield- Lab coat or chemical-resistant apron
Experimental Procedures - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coat- Work within a certified chemical fume hood
Waste Disposal - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Lab coat or chemical-resistant apron

Operational and Disposal Workflow

A systematic approach to handling and disposal is crucial for safety and compliance. The following workflow diagram outlines the key steps for managing this compound from receipt to disposal.

Safe Handling and Disposal Workflow for this compound A Receiving and Storage B Pre-use Preparation A->B Verify chemical identity and integrity C Weighing and Aliquoting B->C Don appropriate PPE D Solution Preparation C->D Use ventilated enclosure E Experimental Use D->E Handle in fume hood F Decontamination E->F After experiment completion G Waste Collection F->G Clean all surfaces and equipment H Follow institutional and regulatory guidelines G->H Segregate waste streams

Caption: This diagram illustrates the procedural flow for the safe handling and disposal of this compound, from initial receipt to final waste management.

Experimental Protocols: Step-by-Step Guidance

Handling Solid this compound:

  • Preparation: Before handling the solid compound, ensure that a designated weighing area, preferably within a ventilated enclosure or a fume hood with a draft shield, is clean and prepared. All necessary PPE must be donned.

  • Weighing: Use anti-static weighing paper or a suitable container. Tare the balance with the container. Carefully transfer the desired amount of the solid using a clean, dedicated spatula. Avoid creating dust.

  • Transfer: Once weighed, securely close the primary container of this compound. Carefully transfer the weighed solid to the vessel for solution preparation.

  • Clean-up: Immediately clean any spills using a method appropriate for solid chemicals. Decontaminate the spatula and the weighing area.

Disposal Plan:

  • Waste Segregation: All solid waste contaminated with this compound, including gloves, weighing paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Management: Ensure all waste containers are kept securely closed when not in use and are stored in a designated satellite accumulation area.

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this compound down the drain.

By implementing these rigorous safety and handling protocols, research professionals can confidently work with this compound while prioritizing their safety and minimizing environmental impact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.